HC-5404-Fu
説明
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特性
CAS番号 |
2247396-91-2 |
|---|---|
分子式 |
C24H24F2N4O3 |
分子量 |
454.5 g/mol |
IUPAC名 |
2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24F2N4O3/c1-12(2)29-23(32)20-9-15(11-28-22(20)27)19-5-4-18(6-13(19)3)30-24(33)21(31)14-7-16(25)10-17(26)8-14/h4-12,21,31H,1-3H3,(H2,27,28)(H,29,32)(H,30,33)/t21-/m1/s1 |
InChIキー |
BRIWRAFDHZTJPE-OAQYLSRUSA-N |
製品の起源 |
United States |
Foundational & Exploratory
HC-5404-Fu: A Deep Dive into its Mechanism of Action in ER Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical sensor in the Unfolded Protein Response (UPR).[1] The UPR is an adaptive signaling pathway activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins. In the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, cancer cells often co-opt the UPR to promote survival and therapeutic resistance. This compound, by targeting the PERK branch of the UPR, represents a promising therapeutic strategy to counteract this adaptive mechanism and enhance the efficacy of anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
Under conditions of ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event has a dual consequence: the attenuation of global protein synthesis to reduce the protein folding load on the ER, and the selective translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PERK.[1] This inhibition prevents the phosphorylation of eIF2α and the subsequent translation of ATF4, thereby blocking the adaptive UPR signaling cascade.[2] By abrogating this pro-survival pathway, this compound exacerbates ER stress within cancer cells, ultimately leading to apoptosis.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo activity of this compound.
Table 1: In Vitro Potency of HC-5404
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| PERK (autophosphorylation) | Western Blot | HEK-293 | 23 | [2][3] |
| ATF4 expression | Western Blot | HEK-293 | 88 | [2] |
| PERK | Biochemical Assay | - | 1 | [1] |
Table 2: Selectivity of HC-5404 against other ISR Kinases
| Kinase | Assay Type | IC50 (nM) | Selectivity (fold vs. PERK) | Reference |
| GCN2 (EIF2AK4) | Biochemical | >2000 | >2000 | [1] |
| HRI (EIF2AK1) | Biochemical | >2000 | >2000 | [1] |
| PKR (EIF2AK2) | Biochemical | >2000 | >2000 | [1] |
Table 3: In Vivo Pharmacokinetics of HC-5404 in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0→last (h*ng/mL) | T1/2 (h) | Reference |
| 3 | 373 | 1 | 1202 | 1.8 | [4] |
| 10 | 1707 | 1 | 5258 | 2.1 | [4] |
| 30 | 3668 | 1 | 15600 | 2.7 | [4] |
| 50 | 7803 | 1 | 39424 | 1.9 | [4] |
| 100 | 16583 | 1 | 118359 | 2.6 | [4] |
Table 4: In Vivo Efficacy of HC-5404 in Combination with Axitinib in 786-O Renal Cell Carcinoma Xenografts
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HC-5404 | 30 mg/kg, PO, BID | Modest effect on tumor volume | [2] |
| Axitinib | 30 mg/kg, PO, BID | Modest effect on tumor volume | [2] |
| HC-5404 + Axitinib | 30 mg/kg each, PO, BID | Tumor regression relative to baseline | [2] |
| HC-5404 + Axitinib (in Axitinib-progressing tumors) | 30 mg/kg each, PO, BID | ~20% tumor regression | [2][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in the PERK signaling pathway.
Caption: Overview of the Unfolded Protein Response (UPR) pathways.
Experimental Workflow Diagrams
Caption: General workflow for Western Blot analysis of ER stress markers.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Western Blotting for ER Stress Markers (pPERK, ATF4)
This protocol is adapted from methodologies used in the characterization of HC-5404.[2]
-
Cell Lysis:
-
Culture HEK-293 cells and treat with desired concentrations of this compound for 30 minutes, followed by induction of ER stress with 1 µM tunicamycin (B1663573) for 4 hours.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK (Thr982) and ATF4 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify band intensities, normalizing to a loading control (e.g., β-actin or total protein).
-
In Vivo Renal Cell Carcinoma (786-O) Xenograft Model
This protocol outlines a typical in vivo study to assess the efficacy of this compound.[2][3]
-
Cell Implantation:
-
Culture 786-O renal cell carcinoma cells.
-
Subcutaneously implant 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 30 mg/kg) and/or a VEGFR-TKI (e.g., axitinib, 30 mg/kg) orally, typically twice daily (BID).
-
The vehicle control group should receive the same formulation without the active compound.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100, where T and C represent the mean tumor volumes of the treated and control groups, respectively.
-
-
Pharmacodynamic Analysis:
-
At the study endpoint, excise tumors and process for downstream analysis, such as western blotting for ER stress markers or immunohistochemistry.
-
Immunohistochemistry (IHC) for pPERK in Tumor Tissue
This is a general protocol for IHC on paraffin-embedded tumor xenograft sections.
-
Tissue Preparation:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against pPERK overnight at 4°C.
-
Wash with buffer and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
-
Conclusion
This compound is a potent and selective PERK inhibitor that effectively targets a key adaptive pathway in cancer cells under ER stress. Its mechanism of action, centered on the abrogation of the PERK-eIF2α-ATF4 signaling axis, leads to unresolved ER stress and apoptosis. Preclinical data strongly support its potential as a monotherapy and in combination with other anti-cancer agents, particularly VEGFR-TKIs in renal cell carcinoma. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 4. Item - Supplementary Table ST2 from PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. hibercell.com [hibercell.com]
HC-5404-Fu: A Comprehensive Technical Profile on PERK Inhibition and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity profile of HC-5404-Fu, a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes critical signaling pathways and experimental workflows.
Introduction
This compound is the hemifumarate salt form of HC-5404, an orally bioavailable small molecule inhibitor of PERK.[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1] By inhibiting PERK, this compound disrupts the UPR stress adaptation mechanism, which can lead to apoptosis in tumor cells and inhibit tumor growth.[1] This makes it a promising candidate for antineoplastic therapies, particularly in sensitizing cancer cells to other treatments.[2]
Quantitative Selectivity Profile
The selectivity of HC-5404 has been rigorously evaluated through biochemical assays against other Integrated Stress Response (ISR) kinases and a broad panel of kinases.
Selectivity Against ISR Kinases
HC-5404 demonstrates high selectivity for PERK over other closely related ISR kinases. In cell-free FRET-based biochemical assays, HC-5404 exhibited an IC50 for PERK of 1 nM, representing a greater than 2,000-fold selectivity over GCN2, HRI, and PKR.
| Kinase | IC50 (nM) | Fold Selectivity vs. PERK |
| PERK | 1 | - |
| GCN2 | 2,170 | >2000 |
| HRI | 2,960 | >2000 |
| PKR | >10,000 | >10,000 |
Broad Kinase Selectivity (KINOMEscan)
The broader kinase selectivity of HC-5404 was assessed using the KINOMEscan® platform, which measures the binding interaction against a panel of 468 kinases. The results indicate a high degree of selectivity for HC-5404. The following table summarizes kinases that showed significant inhibition (less than 35% of control) at a concentration of 10,000 nM. For a comprehensive list of all kinases tested, refer to the supplementary materials of the cited publication.[3]
| Kinase | Percent of Control @ 10,000 nM |
| CLK1 | 1.1 |
| DYRK1A | 1.2 |
| DYRK1B | 1.7 |
| CLK4 | 2.1 |
| HIPK2 | 2.5 |
| HIPK3 | 3.5 |
| DYRK2 | 4.2 |
| HIPK1 | 5.5 |
| STK16 | 6.5 |
| CLK2 | 7.5 |
| GSG2 | 9.5 |
| FLT3(D835Y) | 10 |
| CLK3 | 11 |
| CSNK1D | 12 |
| CSNK1E | 14 |
| GAK | 15 |
| MAP4K1 | 16 |
| MAP4K3 | 17 |
| MINK1 | 18 |
| TNIK | 19 |
| MAP4K2 | 20 |
| MAP4K5 | 21 |
| YSK4 | 22 |
| TNK2 | 23 |
| CIT | 24 |
| ZAK (MLTK) | 25 |
| LRRK2 | 26 |
| LRRK2(G2019S) | 27 |
| MAP3K1 | 28 |
| MAP3K2 | 29 |
| MAP3K3 | 30 |
| MAP3K4 | 31 |
| MAP3K15 | 32 |
| TESK1 | 33 |
| TSSK1B | 34 |
| GCK (MAP4K4) | 35 |
Signaling Pathway and Experimental Workflows
The Unfolded Protein Response (UPR) Pathway
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. PERK is one of the three main UPR sensors, alongside IRE1α and ATF6. The following diagram illustrates the PERK branch of the UPR.
Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow for Biochemical Kinase Assays
The following diagram outlines the general workflow for the in vitro biochemical assays used to determine the selectivity of HC-5404.
Caption: General workflow for in vitro biochemical kinase selectivity assays.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates the workflow for the cell-based Western blot analysis to assess the inhibitory effect of HC-5404 on PERK signaling.
Caption: Workflow for cell-based Western blot analysis of PERK pathway inhibition.
Experimental Protocols
Cell-Free FRET-Based Biochemical Assay for ISR Kinase Selectivity
This protocol outlines the general procedure for determining the in vitro inhibitory activity of HC-5404 against purified ISR kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human PERK, GCN2, HRI, and PKR enzymes
-
eIF2α-based fluorogenic substrate
-
ATP
-
HC-5404
-
Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20)
-
TR-FRET detection reagents
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HC-5404 in 100% DMSO.
-
Create a serial dilution of HC-5404 in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of the respective kinase, eIF2α substrate, and ATP in assay buffer to the desired final concentrations.
-
-
Inhibitor Pre-incubation:
-
Add 2 µL of the serially diluted HC-5404 or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2 µL of the respective kinase solution to each well.
-
Incubate the plate for 30 minutes at room temperature.[2]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 1 µL of the eIF2α/ATP mixture to each well.
-
Incubate the plate for 45 minutes at room temperature.[2]
-
-
Detection:
-
Stop the kinase reaction by adding the TR-FRET detection reagents according to the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2]
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the percent inhibition for each concentration of HC-5404 relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
KINOMEscan® Binding Assay
The KINOMEscan® assay platform (Eurofins DiscoverX) was utilized to determine the kinase selectivity of HC-5404. This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases. For detailed methodology, please refer to the manufacturer's protocols and relevant publications.[3] The assay involves incubating a DNA-tagged kinase with an immobilized ligand and the test compound (HC-5404). The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. The results are reported as the percentage of the control (DMSO vehicle).
Cell-Based PERK Autophosphorylation and ATF4 Expression Assay (Western Blot)
This protocol describes a method to evaluate the ability of HC-5404 to inhibit PERK autophosphorylation and downstream ATF4 expression in a cellular context using Western blotting.
Materials:
-
HEK-293 cells
-
Complete cell culture medium
-
HC-5404
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK (Thr982), anti-ATF4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK-293 cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.[1]
-
Pre-treat the cells with various concentrations of HC-5404 (e.g., in a three-fold dilution series from 1.5 nM to 10 µM) for 30 minutes.[1]
-
Induce ER stress by adding tunicamycin to a final concentration of 1 µg/mL.
-
Incubate the cells for 4 hours.[1]
-
-
Protein Extraction:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PERK (1:1000 dilution) or ATF4 (1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total protein stain or a housekeeping protein).
-
Calculate the IC50 values for the inhibition of pPERK and ATF4 expression.
-
Conclusion
This compound is a highly potent and selective inhibitor of PERK. The data presented in this technical guide demonstrates its specificity for PERK over other ISR kinases and a broad range of other kinases. The provided experimental protocols offer a detailed framework for the evaluation of this compound and similar compounds. The high selectivity of this compound makes it a valuable tool for studying the role of PERK in various physiological and pathological processes and a promising therapeutic candidate for the treatment of cancer and other diseases associated with ER stress.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Item - Supplementary Table ST1 from PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]
HC-5404-Fu chemical structure and properties
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In-Depth Technical Guide: Synthesis and Purification of HC-5404-Fu
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-5404-Fu is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR). By targeting PERK, this compound disrupts the adaptive mechanisms of cancer cells to microenvironmental stress, leading to apoptosis and inhibition of tumor growth. This document provides a comprehensive overview of the synthesis and purification methods for this compound, based on available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in the development of novel cancer therapeutics. While specific, detailed protocols from the primary source remain proprietary, this guide outlines the general synthetic strategies and purification principles applicable to HC-5404 and related aminopyridine compounds.
Introduction to this compound
This compound is the hemifumarate salt of HC-5404, an orally bioavailable small molecule.[1] It demonstrates significant anti-neoplastic activity by inhibiting the PERK signaling pathway, which is crucial for tumor cell survival under stressful conditions such as hypoxia and nutrient deprivation.[1][2][3] The inhibition of PERK by HC-5404 has been shown to sensitize cancer cells to other therapies, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[4]
Chemical Structure:
While the exact synthesis is not publicly detailed, the chemical name for a closely related compound, identified as compound 28a in the primary literature, is (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide. This provides insight into the structural complexity and the key functional groups involved in the synthesis of HC-5404.
Mechanism of Action: The PERK Signaling Pathway
Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-response proteins like ATF4. This adaptive response allows cancer cells to survive and proliferate in the harsh tumor microenvironment. HC-5404 acts by directly inhibiting the kinase activity of PERK, thereby preventing the downstream signaling cascade and promoting cancer cell death.
Caption: PERK signaling pathway and the inhibitory action of this compound.
Synthesis of HC-5404: A General Overview
The synthesis of HC-5404, a substituted 2-amino-3-amido-5-aryl-pyridine, likely involves a multi-step process. While the specific, detailed experimental protocol is not publicly available, a plausible synthetic strategy can be inferred from the general synthesis of related aminopyridine derivatives. The core structure suggests a convergent synthesis approach, where key fragments are prepared separately and then coupled.
A generalized synthetic workflow would likely involve:
-
Synthesis of the 2-aminonicotinamide core: This could be achieved through various established methods for pyridine (B92270) ring formation or functionalization.
-
Synthesis of the substituted aryl fragment: This would involve the preparation of the ethylphenyl group bearing the protected hydroxyacetamide side chain.
-
Coupling of the core fragments: A cross-coupling reaction, such as a Suzuki or Stille coupling, is a common and effective method for forming the aryl-pyridine bond.
-
Final deprotection and salt formation: Removal of any protecting groups and subsequent reaction with fumaric acid to yield the this compound salt.
Caption: Generalized synthetic workflow for this compound.
Purification Methods
The purification of the final compound and intermediates is critical to ensure high purity and remove any unreacted starting materials, byproducts, or catalysts. Standard organic chemistry purification techniques would be employed throughout the synthesis.
Experimental Protocol: General Purification Strategy
-
Extraction: Following the coupling reaction, an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) would be performed to separate the crude product from water-soluble impurities.
-
Chromatography: Flash column chromatography is a standard and effective method for purifying organic compounds. A silica (B1680970) gel stationary phase would likely be used, with a gradient of solvents (e.g., hexanes and ethyl acetate, or dichloromethane (B109758) and methanol) to elute the desired compound.
-
Crystallization/Recrystallization: To obtain a highly pure solid, crystallization or recrystallization from an appropriate solvent system would be employed. This is particularly important for the final product to ensure it meets pharmaceutical-grade standards.
-
Final Salt Formation and Isolation: After purification of the free base, the hemifumarate salt is formed by reacting with fumaric acid in a suitable solvent, followed by isolation of the solid product by filtration and drying.
Data Presentation
While specific quantitative data for the synthesis of this compound is not available in the public domain, the following tables represent the types of data that would be collected and analyzed during the development of a synthetic route.
Table 1: Hypothetical Reaction Yields for HC-5404 Synthesis
| Step | Reaction | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Synthesis of 2-Aminonicotinamide Core | 10.0 | 8.5 | 85 |
| 2 | Synthesis of Arylboronic Ester | 15.0 | 12.3 | 82 |
| 3 | Suzuki Coupling | 12.0 | 9.0 | 75 |
| 4 | Deprotection | 8.0 | 7.2 | 90 |
| 5 | Salt Formation | 7.0 | 6.8 | 97 |
| Overall | 53.4 |
Table 2: Purity Analysis of this compound
| Analytical Method | Result | Specification |
| HPLC | 99.8% | ≥ 99.5% |
| LC-MS | Consistent with expected mass | Conforms |
| ¹H NMR | Consistent with structure | Conforms |
| Elemental Analysis | C: x%, H: y%, N: z% | Within ± 0.4% of theoretical |
| Residual Solvents | < 0.1% | Meets ICH guidelines |
Conclusion
The synthesis and purification of this compound represent a significant undertaking in medicinal chemistry, culminating in a promising new agent for cancer therapy. While the precise, step-by-step protocols remain proprietary, the general principles of modern organic synthesis, including cross-coupling reactions and standard purification techniques, provide a clear framework for its production. Further research and development in this area will be crucial for bringing this and other PERK inhibitors to the clinic to benefit patients with a variety of solid tumors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
HC-5404-Fu: A Technical Guide to Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target validation of HC-5404-Fu, a potent and selective inhibitor of Protein kinase RNA-like Endoplasmic Reticulum Kinase (PERK). The document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: PERK
This compound is an orally bioavailable small molecule inhibitor targeting PERK (also known as EIF2AK3), a critical sensor of the Unfolded Protein Response (UPR).[1] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation cause stress on the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins. This ER stress activates the UPR, a signaling network that aims to restore homeostasis.
PERK is a key component of the UPR. Upon activation, PERK autophosphorylates and then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a temporary attenuation of global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation, amino acid metabolism, and antioxidant responses, ultimately promoting cancer cell survival.
By inhibiting PERK, this compound blocks this adaptive survival mechanism. The sustained ER stress, without the corresponding adaptive response, can push cancer cells towards apoptosis, or programmed cell death. This makes PERK an attractive therapeutic target in various cancers that rely on the UPR for survival and proliferation. This compound has been investigated in clinical trials for a range of solid tumors, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in preclinical cancer models.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nmol/L) | Notes |
| HEK-293 | Western Blot | PERK autophosphorylation (p-PERK) | 23 | Cells were treated with this compound for 30 minutes, followed by induction of ER stress with 1 mmol/L tunicamycin (B1663573) for 4 hours. |
| HEK-293 | Western Blot | ATF4 expression | 88 | Same experimental conditions as above. |
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| Renal Cell Carcinoma | 786-O | 30 mg/kg, orally, twice daily | 48% | |
| Pancreatic Cancer | CAPAN-2 | 30 mg/kg, orally, twice daily | Significant TGI | Data from graphical representation in preclinical studies. |
| Pancreatic Cancer | CAPAN-2 | 100 mg/kg, orally, twice daily | Dose-dependent increase in TGI | Data from graphical representation in preclinical studies. |
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Type | Xenograft Model | Combination Agent | This compound Dosing | Combination Effect |
| Renal Cell Carcinoma | 786-O | Axitinib (VEGFR-TKI) | 30 mg/kg, PO, BID | Enhanced antitumor effects, resulting in tumor stasis or regression.[4] |
| Renal Cell Carcinoma | 786-O | Cabozantinib (VEGFR-TKI) | 30 mg/kg, PO, BID | Enhanced antitumor effects, resulting in tumor stasis or regression.[4] |
| Renal Cell Carcinoma | 786-O | Lenvatinib (VEGFR-TKI) | 30 mg/kg, PO, BID | Enhanced antitumor effects, resulting in tumor stasis or regression.[4] |
| Renal Cell Carcinoma | 786-O | Sunitinib (VEGFR-TKI) | 30 mg/kg, PO, BID | Enhanced antitumor effects, resulting in tumor stasis or regression.[4] |
Signaling Pathway and Experimental Workflow Visualizations
PERK Signaling Pathway in Cancer
The following diagram illustrates the central role of PERK in the Unfolded Protein Response and its downstream effects on cancer cell survival and apoptosis. This compound's point of intervention is also indicated.
Caption: PERK signaling pathway and this compound's mechanism of action.
Experimental Workflow for this compound Target Validation
The following diagram outlines a typical experimental workflow for validating the target engagement and efficacy of a kinase inhibitor like this compound.
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the validation of this compound's target in cancer cell lines. These protocols are based on published studies and standard laboratory practices.
Western Blot for PERK Phosphorylation and ATF4 Expression
This protocol is designed to assess the inhibitory effect of this compound on PERK signaling.
Materials:
-
Cancer cell lines (e.g., HEK-293, 786-O)
-
Cell culture medium and supplements
-
This compound
-
ER stress inducer (e.g., Tunicamycin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-ATF4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 30 minutes to 1 hour. Induce ER stress by adding an appropriate concentration of tunicamycin (e.g., 1 µg/mL) for 4-6 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-PERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total PERK, ATF4, and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-only controls.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
This protocol describes a typical subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., 786-O)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally, following the same schedule as the treatment group.
-
This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) and schedule (e.g., twice daily) via oral gavage.
-
Combination Therapy Group (if applicable): Administer this compound in combination with another therapeutic agent, following the established dosing regimen for each compound.
-
-
Monitoring: Measure tumor volume with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by IHC or Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Conclusion
The preclinical data strongly support the validation of PERK as the target of this compound in cancer cell lines. The compound demonstrates potent and selective inhibition of PERK signaling, leading to antitumor effects both in vitro and in vivo. The provided methodologies offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other PERK inhibitors in various cancer contexts. The synergistic effects observed with standard-of-care agents, such as VEGFR-TKIs, highlight a promising path for the clinical development of this compound as part of combination therapy regimens. Further research into the efficacy of this compound in a broader range of cancer cell lines, particularly those relevant to ongoing clinical trials, will be crucial in fully elucidating its therapeutic potential.
References
The Selective PERK Inhibitor HC-5404-Fu: A Technical Overview of its Impact on eIF2α Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is a potent and selective, orally bioavailable small-molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK, one of the three main ER stress sensors, plays a pivotal role in tumor cell adaptation to the harsh microenvironment, promoting survival, angiogenesis, and resistance to therapy.[2][3] Upon activation, PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress.[4][5] By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, thereby disrupting this adaptive stress response, which can lead to tumor cell apoptosis and inhibition of tumor growth.[1] This technical guide provides an in-depth overview of the effect of this compound on eIF2α phosphorylation, including quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Quantitative Data Summary
The inhibitory activity of HC-5404, the active component of this compound, has been quantified in both cell-free and cell-based assays. The following tables summarize the key in vitro and in vivo findings.
In Vitro Activity of HC-5404
| Assay | Cell Line | Inducer | Parameter | IC50 | Reference |
| PERK Autophosphorylation | HEK-293 | Tunicamycin (B1663573) (1 µM) | pPERK (Thr982) | 23 nM | [1] |
| ATF4 Expression | HEK-293 | Tunicamycin (1 µM) | ATF4 protein levels | 88 nM | [1] |
In Vivo Pharmacodynamic Effects of HC-5404
| Animal Model | Tumor Model | Dose of HC-5404 | Pharmacodynamic Marker | Effect | Reference |
| Mouse | Pancreas | 30 mg/kg (single oral dose) | pPERK | ~90% inhibition | [6] |
| Mouse | 786-O renal cell carcinoma xenograft | 30 mg/kg (oral, twice daily) | Tumor Growth | 48% inhibition | [6] |
Signaling Pathway
The following diagram illustrates the canonical PERK-eIF2α signaling pathway and the mechanism of action of this compound. Under ER stress, PERK is activated and phosphorylates eIF2α, leading to the downstream expression of ATF4 and subsequent cellular responses. This compound acts as a direct inhibitor of PERK, thereby blocking this signaling cascade.
Caption: The PERK-eIF2α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on eIF2α phosphorylation and downstream signaling.
Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[1]
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the specified duration. Induce ER stress with an agent like tunicamycin or thapsigargin, if required.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method such as the bicinchoninic acid (BCA) assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 10-12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm the transfer efficiency using Ponceau S staining.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000-1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α.
In Vivo Xenograft Studies
This protocol is based on the methodology described for evaluating HC-5404 in renal cell carcinoma xenograft models.[1]
1. Cell Implantation:
-
Subcutaneously implant a suspension of human cancer cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).
-
The control group should receive the vehicle alone.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pPERK, p-eIF2α, and ATF4).
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro effects of this compound.
Caption: A generalized workflow for in vitro analysis of this compound's effect on eIF2α phosphorylation.
Conclusion
This compound is a selective inhibitor of PERK that effectively blocks the phosphorylation of eIF2α in response to ER stress. This mechanism disrupts a key adaptive pathway utilized by cancer cells to survive in the tumor microenvironment. The provided quantitative data, signaling pathway visualization, and detailed experimental protocols offer a comprehensive technical resource for researchers and drug development professionals working on PERK pathway inhibitors and the broader field of ER stress in cancer. Further investigation into the in vivo pharmacodynamics of this compound on eIF2α phosphorylation, including potential feedback mechanisms, will be crucial for its clinical development.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hibercell.com [hibercell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
HC-5404-Fu: A Technical Overview of its Downstream Signaling Pathways in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is the hemifumarate salt form of HC-5404, a clinical-stage, orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1] Developed by HiberCell, this compound is currently under investigation for the treatment of various solid tumors.[2][3] This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the molecular cascades involved.
The rationale for targeting PERK stems from its critical role in the Unfolded Protein Response (UPR), a cellular stress response pathway that is often hijacked by cancer cells to survive the harsh conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[4][5] By inhibiting PERK, this compound aims to disrupt this pro-survival signaling, leading to cancer cell death and potentially overcoming therapeutic resistance.[6][7]
Core Mechanism of Action: Inhibition of the PERK Pathway
HC-5404 is a potent and selective inhibitor of PERK.[8] The primary downstream signaling cascade affected by this compound is the PERK branch of the UPR. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates a suite of genes involved in stress adaptation and, in cases of prolonged stress, apoptosis.[3]
This compound exerts its therapeutic effect by inhibiting the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream events.[1] This blockade of the adaptive UPR pathway leads to an accumulation of unresolved ER stress, ultimately triggering apoptosis in cancer cells.[9]
Signaling Pathway Diagram
Caption: Downstream signaling pathway of PERK and the inhibitory action of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical investigations of HC-5404.
Table 1: In Vitro Potency of HC-5404
| Cell Line | Assay | IC50 (nM) | Reference |
| HEK293 | Tunicamycin-induced p-PERK | 23 | [8] |
| HEK293 | Tunicamycin-induced ATF4 expression | 88 | [8] |
Table 2: In Vivo Efficacy of HC-5404 in Combination with Axitinib in a 786-O Renal Cell Carcinoma Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Tumor Regression (%) | Reference |
| Vehicle | - | - | - | [10] |
| HC-5404 | 30 mg/kg, BID | Not specified | Not specified | [10] |
| Axitinib | 30 mg/kg, BID | Not specified | Not specified | [10] |
| HC-5404 + Axitinib | 30 mg/kg each, BID | Significantly enhanced | ~20 | [10] |
Table 3: Efficacy of HC-5404 in Combination with Axitinib in Patient-Derived Xenograft (PDX) Models of Renal Cell Carcinoma
| Number of PDX Models | Treatment | Number of Responding Models (≥50% tumor regression) | Reference |
| 18 | HC-5404 + Axitinib | 9 | [11] |
Clinical Trial Data
This compound has completed a Phase 1a clinical trial (NCT04834778) in patients with advanced solid tumors.[5]
Table 4: Summary of Phase 1a Clinical Trial (NCT04834778)
| Parameter | Finding | Reference |
| Dose Escalation | 25 mg to 600 mg BID | [5] |
| Maximum Tolerated Dose (MTD) | Not reached in the safety-evaluable population (N=23) | [5][8] |
| Common Treatment-Related Adverse Events | Nausea, fatigue, diarrhea, dry mouth | [5] |
| Pharmacodynamics | Dose-dependent exposure and pathway engagement observed even at 25 mg | [5][8] |
| Preliminary Efficacy | 1 durable partial response (>2 years), multiple patients with stable disease, 4 patients (17.4%) on therapy for >180 days | [5] |
Experimental Protocols
Western Blotting for PERK Pathway Proteins
-
Objective: To determine the effect of HC-5404 on the phosphorylation of PERK and expression of ATF4.
-
Cell Culture and Treatment: HEK293 cells were cultured in appropriate media. Cells were pre-treated with varying concentrations of HC-5404 for 30 minutes, followed by induction of ER stress with 1 mmol/L tunicamycin (B1663573) for 4 hours.[8]
-
Lysate Preparation: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against p-PERK (T982), total PERK, ATF4, and a loading control (e.g., β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of HC-5404 as a single agent and in combination with other therapies.
-
Animal Models: Athymic nude mice were used.
-
Tumor Implantation: 786-O renal cell carcinoma cells were injected subcutaneously into the flanks of the mice. Tumors were allowed to grow to a specified volume.
-
Treatment Administration: Mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose (B11928114) and administered orally twice daily (BID) at doses ranging from 3 to 100 mg/kg.[8][10] Combination agents, such as axitinib, were administered according to their respective protocols.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised for further analysis (e.g., IHC).
-
Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance between groups was determined using appropriate statistical tests.
Immunohistochemistry (IHC)
-
Objective: To assess the in-situ expression and localization of proteins within the tumor microenvironment.
-
Sample Preparation: Excised tumors from xenograft studies were fixed in formalin and embedded in paraffin. Sections were cut and mounted on slides.
-
Staining Procedure: Slides were deparaffinized and rehydrated. Antigen retrieval was performed using appropriate buffers and heat. Sections were blocked and then incubated with primary antibodies against markers of interest (e.g., p-PERK, ATF4, CD31 for blood vessels).
-
Detection and Visualization: A secondary antibody conjugated to an enzyme (e.g., HRP) was applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen. Slides were counterstained with hematoxylin.
-
Analysis: Stained slides were imaged using a microscope, and the intensity and distribution of staining were quantified.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound is a promising novel therapeutic agent that targets a key survival pathway in cancer cells. By selectively inhibiting PERK, it disrupts the adaptive UPR and induces tumor cell apoptosis. Preclinical data have demonstrated its potency and efficacy, both as a monotherapy and in combination with other targeted agents like VEGFR inhibitors.[2][11] Early clinical data from the Phase 1a trial have shown a favorable safety profile and preliminary signs of anti-tumor activity.[5]
Future research will likely focus on several key areas:
-
Combination Therapies: Further exploration of synergistic combinations with other anti-cancer agents, particularly those that induce ER stress.
-
Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to PERK inhibition.
-
Resistance Mechanisms: Investigation of potential mechanisms of resistance to this compound to inform the development of next-generation inhibitors or rational combination strategies.
-
Broader Indications: Evaluation of this compound in a wider range of solid and hematological malignancies that are known to be dependent on the UPR for survival.
The continued development of this compound and other modulators of the integrated stress response holds significant promise for advancing cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 6. hibercell.com [hibercell.com]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study of this compound to Establish the Maximum Tolerated Dose (MTD) [clin.larvol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of HC-5404-Fu: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the preclinical antitumor activity of HC-5404-Fu, a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The data herein supports the therapeutic potential of this compound, both as a monotherapy and in combination with standard-of-care agents, for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally bioavailable small molecule inhibitor of PERK, a key component of the unfolded protein response (UPR) pathway.[1] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, the UPR is activated to promote cancer cell survival.[1] By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly when used in combination with vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in models of clear cell renal cell carcinoma (ccRCC).[2][3] Furthermore, this compound has been shown to modulate the tumor microenvironment, suggesting potential synergy with immunotherapeutic agents.[4]
Mechanism of Action: PERK Inhibition
Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis, reducing the load of unfolded proteins in the ER. However, it also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation.[2] this compound potently and selectively inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent adaptive response.[4] This sustained ER stress can ultimately trigger pro-apoptotic pathways, such as the CHOP-mediated pathway.[2]
Caption: PERK Signaling Pathway and Inhibition by this compound.
In Vitro and In Vivo Potency
HC-5404 has been characterized as a potent and selective PERK inhibitor with an IC50 of 23 nM in biochemical assays.[4] In vivo studies have demonstrated its oral bioavailability and dose-dependent target engagement.[4][5]
Pharmacokinetic and Pharmacodynamic Profile
Pharmacokinetic studies in mice revealed dose-proportional plasma exposure of HC-5404 following oral administration.[6] Pharmacodynamic assessments in mouse pancreas and 786-O tumor xenografts showed that a 30 mg/kg oral dose of HC-5404 induced approximately 90% inhibition of PERK phosphorylation within one hour of administration.[5][7]
Preclinical Antitumor Efficacy
The antitumor activity of this compound has been evaluated in various preclinical models, both as a monotherapy and in combination with other agents.
Monotherapy Activity
In the CAPAN-2 pancreatic tumor xenograft model, HC-5404 monotherapy at doses of 30 and 100 mg/kg administered orally twice daily resulted in significant tumor growth inhibition over a 48-day treatment period.[5]
Combination Therapy with VEGFR-TKIs in Renal Cell Carcinoma
The most robust preclinical efficacy has been observed in combination with VEGFR-TKIs in ccRCC models.[2][3] Treatment with VEGFR-TKIs such as axitinib (B1684631), cabozantinib, lenvatinib, and sunitinib (B231) was found to induce PERK activation in 786-O RCC xenografts, suggesting an adaptive resistance mechanism.[3][7]
The addition of HC-5404 to VEGFR-TKI treatment regimens significantly enhanced tumor growth inhibition, leading to tumor stasis or regression across multiple ccRCC models, including 786-O, A498, and Caki-1.[4] This combination benefit was independent of the VHL mutation status of the tumor models.[4] In a study with 18 RCC patient-derived xenograft (PDX) models, the combination of HC-5404 with a VEGFR-TKI resulted in a greater antitumor effect compared to either monotherapy, with nine of the 18 models showing at least 50% tumor regression from baseline.[3]
Notably, in 786-O xenografts that had progressed on axitinib monotherapy, the subsequent combination treatment with HC-5404 and axitinib induced a tumor regression of approximately 20%.[3][7]
| Tumor Model | Treatment | Dosing and Schedule | Outcome | Reference |
| 786-O (RCC) | HC-5404 + Axitinib | HC-5404: 30 mg/kg, PO, BID; Axitinib: 30 mg/kg, PO, BID | Enhanced tumor regression compared to monotherapies | [7][8] |
| 786-O (RCC) | HC-5404 + Lenvatinib | HC-5404: 30 mg/kg, PO, BID; Lenvatinib: 10 mg/kg, PO, QD | Enhanced tumor growth inhibition | [7][8] |
| 786-O (RCC) | HC-5404 + Cabozantinib | HC-5404: 30 mg/kg, PO, BID; Cabozantinib: 30 mg/kg, PO, QD | Enhanced tumor regression compared to monotherapies | [7][8] |
| 786-O (RCC) | HC-5404 + Sunitinib | HC-5404: 30 mg/kg, PO, BID; Sunitinib: 40 mg/kg, PO, QD | Enhanced tumor growth inhibition | [7][8] |
| A-498 (RCC) | HC-5404 + DC-101 (anti-VEGFR2 mAb) | Not specified | Tumor Growth Inhibition of 78% | [8] |
| Caki-1 (RCC) | HC-5404 + VEGFR-TKI | Not specified | Enhanced tumor growth inhibition | [4] |
| 18 RCC PDX Models | HC-5404 + VEGFR-TKI | Not specified | ≥50% tumor regression in 9 of 18 models | [3] |
| CAPAN-2 (Pancreatic) | HC-5404 Monotherapy | 30 and 100 mg/kg, PO, BID | Significant tumor growth inhibition | [5] |
Enhancement of Antiangiogenic Effects
Immunohistochemical analysis of tumor sections from 786-O xenografts revealed that HC-5404 enhanced the antiangiogenic effects of axitinib and lenvatinib.[3] This combination therapy was effective at inhibiting both new vasculature and mature tumor blood vessels.[3]
Experimental Protocols
In Vivo Tumor Xenograft Studies
-
Cell Lines and Animal Models: Human renal cell carcinoma cell lines (786-O, A-498, Caki-1) and a human pancreatic cancer cell line (CAPAN-2) were used. Cells were implanted subcutaneously into immunocompromised mice.[5][7]
-
Drug Formulation and Administration: this compound was formulated in 0.5% methylcellulose (B11928114) for oral administration. VEGFR-TKIs were formulated as described in the source literature.[7] Dosing was performed orally (PO) at the schedules indicated in the data table.
-
Efficacy Evaluation: Tumor volumes were measured regularly, and tumor growth inhibition was calculated. Body weight was monitored as a measure of toxicity.[7][8]
-
Pharmacodynamic Analysis: For pharmacodynamic studies, tumors were harvested at specified time points after treatment, and protein levels of pPERK and total PERK were analyzed by Western blot or Jess Simple Western.[2][7]
References
- 1. hibercell.com [hibercell.com]
- 2. hibercell.com [hibercell.com]
- 3. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of HC-5404-Fu: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-5404-Fu is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR).[1] By targeting PERK, this compound disrupts the adaptive mechanisms that allow cancer cells to survive under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data and oral bioavailability of this compound, compiled from preclinical and clinical studies. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support ongoing research and development efforts.
Introduction
The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. PERK is a key transducer of the UPR.[1][2] Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of stress-responsive proteins like activating transcription factor 4 (ATF4).[3] In the context of cancer, chronic activation of the PERK pathway can promote tumor cell survival, adaptation, and resistance to therapy.[1][2]
This compound, the hemifumarate salt of HC-5404, is a potent and selective inhibitor of PERK being developed as a novel anti-cancer agent.[1] Its oral bioavailability is a key attribute for clinical development, offering the potential for convenient and chronic administration. This document summarizes the key pharmacokinetic parameters of this compound and the methodologies used in their determination.
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in mice have demonstrated that HC-5404 is orally bioavailable. Following a single oral administration, HC-5404 exhibited dose-proportional increases in plasma exposure.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of HC-5404 in mouse plasma after a single oral dose.
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0→last (hng/mL) | AUC0→∞ (hng/mL) | T1/2 (h) |
| 3 | 1 | 373 | 1202 | 1206 | 1.8 |
| 10 | 1 | 1707 | 5258 | 5264 | 2.1 |
| 30 | 1 | 3668 | 15600 | 15631 | 2.7 |
| 50 | 1 | 7803 | 39424 | 39442 | 1.9 |
| 100 | 1 | 16583 | 118359 | 118941 | 2.6 |
Data extracted from the supplementary materials of Stokes et al., Clinical Cancer Research, 2023.
Experimental Protocol: Murine Pharmacokinetic Study
Animal Model:
-
Female BALB/c nude mice, 6-8 weeks old, were used for the in vivo studies.
Drug Formulation and Administration:
-
This compound was formulated as a suspension in 0.5% methylcellulose (B11928114) in water.
-
The compound was administered as a single oral gavage at doses of 3, 10, 30, 50, and 100 mg/kg.
Sample Collection:
-
Blood samples were collected from a cohort of mice at various time points post-administration.
-
Plasma was isolated from the collected blood samples for subsequent analysis.
Bioanalytical Method:
-
The concentration of HC-5404 in mouse plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Clinical Pharmacokinetics in Humans
A Phase 1a, multicenter, open-label, dose-escalation trial (NCT04834778) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
Study Design and Dosing
-
Patients received oral doses of this compound twice daily (BID) in 21-day cycles.
-
The study employed a Bayesian Optimal Interval (BOIN) design to guide dose escalation through seven dose levels, starting from 25 mg BID and escalating to 600 mg BID.
Pharmacokinetic Findings
-
Results from the Phase 1a study demonstrated dose-dependent plasma exposure of HC-5404.[4]
-
Pharmacodynamic analyses confirmed target engagement, with evidence of PERK pathway modulation even at the lowest starting dose of 25 mg.[4]
-
Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from this study have not yet been publicly disclosed in detail. An abstract from the 2024 ASCO Annual Meeting reported on the study's findings, noting that "Safety and exposure-response analyses support further exploration of the 25-100 mg dose level".[3]
Experimental Protocol: Phase 1a Clinical Trial (NCT04834778)
Patient Population:
-
Adult patients (≥18 years old) with advanced solid tumors.
Drug Administration:
-
This compound was administered orally twice daily.
Pharmacokinetic Sampling:
-
Blood samples for pharmacokinetic analysis were collected at pre-defined time points following drug administration to characterize the plasma concentration-time profile of HC-5404.
Bioanalytical Method:
-
Plasma concentrations of HC-5404 were determined using a validated bioanalytical method, likely LC-MS/MS.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action of this compound and the workflow of the preclinical pharmacokinetic studies, the following diagrams have been generated using Graphviz (DOT language).
Caption: PERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical pharmacokinetic analysis.
Conclusion
This compound is an orally bioavailable PERK inhibitor with a promising pharmacokinetic profile. Preclinical studies in mice have established its oral absorption and dose-proportional exposure. The recently completed Phase 1a clinical trial has confirmed its oral bioavailability and dose-dependent pharmacokinetics in humans, with target engagement observed even at low doses. While detailed quantitative human pharmacokinetic data are awaited, the available information supports the continued clinical development of this compound as a novel therapeutic agent for the treatment of advanced solid tumors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
HC-5404-Fu: An In-depth Technical Guide on In Vitro Potency and IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[3][4] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells activate the UPR as a survival mechanism.[4] By inhibiting PERK, this compound blocks this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[3] This document provides a comprehensive technical overview of the in vitro potency, IC50 values, and associated experimental methodologies for this compound.
Core Quantitative Data
The in vitro inhibitory activity of this compound has been quantified against its primary target, PERK, and its downstream effector, Activating Transcription Factor 4 (ATF4).
| Target | Assay Type | Cell Line | Inducer | IC50 Value | Reference |
| Phospho-PERK (pPERK) | Cellular | HEK-293 | Tunicamycin (B1663573) (1 µM) | 23 nM | [1][2] |
| ATF4 Expression | Cellular | HEK-293 | Tunicamycin (1 µM) | 88 nM | [1][2] |
| PERK | Biochemical (Cell-free) | - | - | 1 nM | [5] |
| GCN2, HRI, PKR | Biochemical (Cell-free) | - | - | >2,000 nM | [5] |
Signaling Pathway
This compound targets a specific signaling cascade initiated by ER stress. The diagram below illustrates the canonical PERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Determination of Cellular IC50 for pPERK and ATF4
The cellular potency of this compound was determined using a Western blot-based assay in human embryonic kidney (HEK-293) cells.
1. Cell Culture and Treatment:
-
HEK-293 cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of this compound for 30 minutes.[2]
-
Endoplasmic reticulum stress is then induced by treating the cells with 1 µM tunicamycin for 4 hours.[2]
2. Protein Extraction:
-
Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using Radioimmunoprecipitation Assay (RIPA) buffer to extract total protein.[2]
3. Protein Quantification and Analysis:
-
Total protein concentration is determined using a standard protein assay.
-
Protein samples are then analyzed via Western blot to detect the levels of phosphorylated PERK (pPERK) at threonine 982 and the expression level of ATF4.[2]
-
A high-throughput automated Western blot system, such as the Jess SimpleWestern platform, can be utilized for protein detection and quantification.[1]
4. Data Analysis:
-
The band intensities for pPERK and ATF4 are quantified and normalized to a loading control.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Experimental Workflow for Cellular IC50 Determination
Biochemical Kinase Assays
The selectivity of this compound was evaluated against a panel of related kinases using cell-free biochemical assays.
1. FRET-Based Kinase Assay:
-
The potency of this compound against PERK and other Integrated Stress Response (ISR) kinases (GCN2, HRI, PKR) was assessed using Förster Resonance Energy Transfer (FRET)-based biochemical assays.[1][6]
-
These assays typically involve a recombinant kinase, a substrate peptide, and ATP. The phosphorylation of the substrate is detected by a change in the FRET signal.
-
This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.
2. Kinome-Wide Selectivity Profiling:
-
To assess the broader selectivity of this compound, a comprehensive kinase panel assay, such as the KINOMEScan platform from Eurofins Discovery, was utilized.[1][5]
-
This platform typically employs a binding assay to measure the interaction of the compound with a large number of kinases (e.g., over 400).
-
The results from this broad screening demonstrate the high selectivity of this compound for PERK over other kinases.[5]
Conclusion
This compound is a highly potent and selective inhibitor of PERK with low nanomolar efficacy in both biochemical and cellular assays. The detailed protocols and data presented in this guide underscore its potential as a targeted therapeutic agent for cancers that rely on the UPR for survival. Further investigation into its synergistic effects with other anti-cancer agents is warranted.[1]
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. Facebook [cancer.gov]
- 4. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HC-5404 | PERK inhibitor | Probechem Biochemicals [probechem.com]
- 6. hibercell.com [hibercell.com]
An In-depth Technical Guide to the Discovery and Development of HC-5404-Fu
Abstract: HC-5404-Fu is a first-in-class, orally bioavailable, and selective small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3] Developed by HiberCell, this compound targets the unfolded protein response (UPR), an adaptive cellular program that cancer cells exploit to survive stressful tumor microenvironments.[2][4] By inhibiting PERK, a key sensor in the UPR pathway, this compound aims to induce tumor cell apoptosis and inhibit tumor growth.[1] Preclinical studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other agents like VEGFR tyrosine kinase inhibitors (TKIs).[4][5] A Phase 1a clinical trial has evaluated its safety, tolerability, and maximum tolerated dose (MTD) in patients with advanced solid tumors, showing a favorable safety profile and preliminary signs of efficacy.[2][5]
Introduction: Targeting the Unfolded Protein Response in Oncology
Cancer cells in a growing tumor are often subjected to harsh microenvironmental conditions, including hypoxia, nutrient deprivation, and oxidative stress.[2][4] These stressors disrupt protein folding in the endoplasmic reticulum (ER), leading to a state known as ER stress. To survive, cancer cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[4]
The UPR is mediated by three main ER-resident transmembrane sensors, one of which is PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[4][6] Activation of PERK helps cancer cells adapt to stress, promoting survival and contributing to therapeutic resistance.[4] Therefore, inhibiting PERK presents a compelling therapeutic strategy to disrupt this critical survival mechanism. This compound is a potent and highly selective PERK inhibitor designed to block this adaptive pathway, thereby inducing cancer cell death and potentially overcoming treatment resistance.[3][6]
Discovery and Preclinical Development of this compound
This compound, the hemifumarate salt form of HC-5404, was identified through HiberCell's drug discovery campaign focused on 'stress modulators'.[1][6] The program aimed to develop therapies that counteract the stress-mediated adaptive responses of cancer cells, a key driver of metastasis and relapse.[6]
Lead Identification and Optimization
The discovery process involved identifying and optimizing potent, selective, and drug-like compounds that could effectively inhibit the PERK pathway.[6] This effort led to the selection of HC-5404 as a lead candidate with demonstrable monotherapy anti-tumor activity and favorable properties for oral administration.[6]
Preclinical Pharmacology
Preclinical studies demonstrated that HC-5404 is a potent and highly selective PERK inhibitor.[3] It effectively blocks the autophosphorylation of PERK and the expression of its downstream target, ATF4, in a concentration-dependent manner.[3] In vivo studies in various renal cell carcinoma (RCC) xenograft models showed that oral administration of this compound resulted in significant anti-tumor efficacy.[3][7] Furthermore, these studies revealed a synergistic effect when combined with VEGFR-TKIs, suggesting a powerful combination strategy to enhance the efficacy of standard-of-care therapies in RCC.[5]
Table 1: Preclinical In Vitro Potency of HC-5404
| Assay Target | Cell Line | IC50 (nmol/L) | Experimental Context |
|---|---|---|---|
| p-PERK (T982) Autophosphorylation | HEK-293 | 23 | Tunicamycin-induced ER stress[3] |
| ATF4 Expression | HEK-293 | 88 | Tunicamycin-induced ER stress[3] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome |
|---|---|---|
| Renal Cancer Cell Line Xenografts (e.g., 786-O, A-498) | 3-100 mg/kg, orally, twice daily | Anti-tumor activity[3] |
| Renal Cell Carcinoma Models | Combination with VEGFR-TKIs (Axitinib, Lenvatinib, Cabozantinib) | Enhanced anti-tumor efficacy[5][7] |
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PERK, a critical component of the UPR.[1]
Normal Cellular Process (ER Stress Response):
-
Stress Induction: Conditions like hypoxia within the tumor microenvironment cause an accumulation of misfolded proteins in the ER.[4]
-
PERK Activation: This ER stress triggers the activation of PERK.[4]
-
UPR Signaling: Activated PERK then phosphorylates its downstream targets, leading to a signaling cascade that helps the cell adapt and survive.[4]
Action of this compound:
-
PERK Inhibition: this compound binds to and inhibits PERK, preventing its activation.[1][3]
-
Blockade of UPR: This blockade prevents the adaptive UPR signaling.[1]
-
Induction of Apoptosis: Without the pro-survival signals from the PERK pathway, the stressed cancer cells are unable to adapt and undergo apoptosis, leading to inhibition of tumor growth.[1]
Clinical Development
The clinical development of this compound was initiated by HiberCell after receiving clearance for its Investigational New Drug (IND) application from the U.S. FDA in late 2020.[6][8] The FDA also granted Fast Track designation for this compound for the treatment of solid tumors in September 2021.[9]
Phase 1a Clinical Trial (NCT04834778)
A first-in-human, Phase 1a, multi-center, open-label, dose-escalation study was initiated in June 2021 to evaluate this compound in patients with advanced solid tumors.[6][8][10]
-
Primary Objectives: To determine the Maximum Tolerated Dose (MTD) and to assess the safety and tolerability of the drug.[6][10]
-
Study Design: The trial employed a Bayesian Optimal Interval (BOIN) design to guide dose escalation.[10] Doses ranged from 25 mg to 600 mg twice daily (BID).[2][10]
-
Patient Population: The study enrolled patients with specific metastatic solid tumors, including renal cell carcinoma (RCC), gastric cancer (GC), breast cancer, and small-cell lung cancer.[6][10]
Phase 1a Results and Future Directions
The Phase 1a study was successfully completed in late 2023.[2]
-
Safety and Tolerability: HC-5404 demonstrated a favorable safety and tolerability profile. The MTD was not reached in the safety-evaluable population (N=23).[2] The most common treatment-related adverse events were nausea, fatigue, diarrhea, and dry mouth.[2]
-
Pharmacodynamics: The drug showed dose-dependent exposure and evidence of pathway engagement even at the lowest dose.[2]
-
Preliminary Efficacy: Encouraging signs of clinical activity were observed, including one patient with a durable partial response lasting over two years and multiple patients with stable disease.[2]
Following the completion of the Phase 1a trial, HiberCell is now seeking partners to initiate a Phase 1b trial to evaluate HC-5404 in combination with VEGFR TKIs in multiple solid tumors.[4] In November 2025, AVEO Oncology and HiberCell entered into an agreement to develop HC-5404, both alone and in combination with tivozanib (B1683842) (FOTIVDA®), for RCC and other oncology indications.[11]
Table 3: Summary of Phase 1a Clinical Trial (NCT04834778) Results
| Parameter | Finding |
|---|---|
| Status | Completed[2] |
| Population | 23 safety-evaluable patients with advanced solid tumors[2] |
| Dose Range Explored | 25 mg to 600 mg BID[2] |
| Maximum Tolerated Dose (MTD) | Not determined[2] |
| Common Adverse Events | Nausea, fatigue, diarrhea, dry mouth[2] |
| Preliminary Efficacy | 1 durable partial response (>2 years), multiple stable disease[2] |
| Key Outcome | Favorable safety profile supports further development[5] |
Key Experimental Protocols
In Vitro PERK Inhibition Assay
-
Objective: To determine the IC50 of HC-5404 for inhibiting PERK autophosphorylation.
-
Cell Line: HEK-293 cells.
-
Protocol:
-
HEK-293 cells are treated with varying concentrations of HC-5404 for 30 minutes.
-
ER stress is induced by treating the cells with 1 mmol/L tunicamycin (B1663573) for 4 hours.
-
Cell lysates are collected and analyzed by Western blot.
-
Specific antibodies are used to detect the levels of phosphorylated PERK (p-PERK T982) and total PERK.
-
Band intensities are quantified, and the IC50 value is calculated based on the concentration-dependent inhibition of p-PERK.[3]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with a VEGFR-TKI.
-
Animal Model: Female 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude, NOD.SCID).[7]
-
Protocol:
-
Human renal cell carcinoma cells (e.g., 786-O) are subcutaneously implanted into the mice.
-
When tumors reach a predetermined size, mice are randomized into treatment groups (e.g., Vehicle, this compound, VEGFR-TKI, Combination).
-
This compound is administered orally, typically twice a day, at doses ranging from 3 to 30 mg/kg in a vehicle like 0.5% methylcellulose.[7]
-
The VEGFR-TKI (e.g., Axitinib) is administered orally according to its own established protocol.[7]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., IHC, protein analysis).[7]
-
All procedures are conducted in compliance with approved Animal Care and Use Committee guidelines.[7]
-
References
- 1. Facebook [cancer.gov]
- 2. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 3. HC-5404_TargetMol [targetmol.com]
- 4. hibercell.com [hibercell.com]
- 5. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 6. hibercell.com [hibercell.com]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 9. hibercell.com [hibercell.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. AVEO Oncology, an LG Chem company, and HiberCell Enter Into an Exclusive Development and Option Agreement for First-in-Human Compound - Aveo Oncology [aveooncology.com]
Methodological & Application
Application Notes and Protocols for HC-5404-Fu in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HC-5404-Fu, a potent and selective PERK inhibitor, in preclinical in vivo mouse models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.
Mechanism of Action
This compound is the hemifumarate salt form of HC-5404, an orally bioavailable inhibitor of the serine/threonine kinase protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a key sensor of the unfolded protein response (UPR), a cellular stress response pathway activated by endoplasmic reticulum (ER) stress.[1][2] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation can induce ER stress.[3][4] By inhibiting PERK, this compound prevents the activation of the PERK pathway, which can lead to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have shown that this compound exhibits anti-tumor activity as a monotherapy and can sensitize cancer cells to other treatments like vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo mouse model studies involving this compound.
Table 1: In Vivo Efficacy of this compound Monotherapy in a 786-O Renal Cell Carcinoma Xenograft Model
| Dosage (mg/kg, orally, twice-a-day) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Reference |
| 3 | 28 | Not specified | [6] |
| 10 | 28 | Not specified | [6] |
| 30 | 28 | 48% | [6][7] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Dosage (mg/kg, single oral dose) | Maximum Concentration (Cmax) | Time to Cmax | Average Half-life (hours) | Free Drug Concentration in Plasma | pPERK Inhibition in Pancreas (at 30 mg/kg) | Reference |
| 3 - 100 | Dose-proportional increase | < 1 hour | 2.22 | 186 nmol/L (at 30 mg/kg), 839 nmol/L (at 100 mg/kg) | ~90% (early inhibition) | [6][7] |
Table 3: In Vivo Efficacy of this compound in Combination with VEGFR-TKIs in Renal Cell Carcinoma Xenograft Models
| This compound Dosage (mg/kg, orally, twice-a-day) | Combination Agent (Dosage, Route, Schedule) | Tumor Model | Treatment Duration (days) | Outcome | Reference |
| 30 | Axitinib (30 mg/kg, orally, twice-a-day) | 786-O | 28 | Enhanced tumor growth inhibition, potential for tumor regression | [4][6] |
| 30 | Sunitinib (40 mg/kg, orally, once-a-day) | 786-O | 28 | Enhanced tumor growth inhibition | [4][6] |
| 30 | Lenvatinib (10 mg/kg, orally, once-a-day) | 786-O | 28 | Enhanced tumor growth inhibition | [4][6] |
| 30 | Cabozantinib (30 mg/kg, orally, once-a-day) | 786-O | 28 | Enhanced tumor growth inhibition | [4][6] |
| 30 | Axitinib (30 mg/kg, orally, twice-a-day) | 18 diverse RCC PDX models | 28 | Tumor regression in 9 out of 18 models | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Subcutaneous Xenograft Mouse Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound as a single agent in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., 786-O renal cell carcinoma) under standard conditions.
- Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
- Monitor tumor growth regularly using calipers.
2. Animal Randomization and Treatment:
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=10 mice per group).[6]
- Prepare this compound formulation. A common vehicle is 0.5% methylcellulose.[6]
- Administer this compound orally (e.g., via gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) twice daily.[6]
- Administer the vehicle to the control group following the same schedule.
3. Monitoring and Endpoint:
- Measure tumor volumes and body weights 2-3 times per week.
- Continue treatment for a specified period (e.g., 28 days).[6]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Protocol 2: Evaluation of this compound in Combination with a VEGFR-TKI
This protocol outlines a study to investigate the synergistic or additive effects of this compound with a VEGFR-TKI.
1. Xenograft Model Establishment:
- Follow the same procedure as in Protocol 1 for establishing subcutaneous tumors.
2. Treatment Groups:
- Randomize mice into four groups:
- Vehicle control
- This compound alone
- VEGFR-TKI alone
- This compound and VEGFR-TKI combination
3. Dosing and Administration:
- Administer this compound as described in Protocol 1 (e.g., 30 mg/kg, orally, twice daily).[6]
- Administer the selected VEGFR-TKI according to its established protocol (e.g., Axitinib at 30 mg/kg, orally, twice-a-day).[6]
- For the combination group, administer both agents, ensuring appropriate timing between administrations if necessary.
4. Data Collection and Analysis:
- Monitor tumor growth and body weight as in Protocol 1.
- At the study endpoint, collect tumors for analysis of pharmacodynamic markers (e.g., pPERK, ATF4) and markers of angiogenesis.[4][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in an in vivo mouse xenograft model.
References
- 1. Facebook [cancer.gov]
- 2. hibercell.com [hibercell.com]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. hibercell.com [hibercell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
Application Notes and Protocols for the Formulation and Use of HC-5404-Fu in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is the hemifumarate salt of HC-5404, an orally bioavailable and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells can exploit the UPR to promote survival.[3][4] By inhibiting PERK, this compound disrupts this adaptive mechanism, leading to tumor cell apoptosis and inhibition of tumor growth.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various solid tumor models, both as a monotherapy and in combination with other agents, such as vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs).[5][6]
These application notes provide detailed protocols for the formulation of this compound for oral administration in animal studies, as well as a comprehensive guide to conducting preclinical efficacy experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | Not explicitly available in search results | |
| Solubility | Poorly water-soluble | [7] |
Preclinical Pharmacokinetics of HC-5404 in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (nmol/L) | Tmax (hours) | Average Half-life (hours) |
| 30 | 186 (free drug) | ~1 | 2.22 |
| 100 | 839 (free drug) | ~1 | 2.22 |
Data synthesized from preclinical studies.[8]
Preclinical Pharmacodynamics and Efficacy of this compound
| Animal Model | Treatment Regimen | Key Findings | Reference |
| 786-O Renal Cell Carcinoma (RCC) Xenografts | 3, 10, or 30 mg/kg, orally, twice-a-day | Dose-dependent tumor growth inhibition. | [5] |
| 786-O RCC Xenografts | 30 mg/kg this compound + VEGFR-TKI | Significant enhancement of anti-tumor effects compared to monotherapies, resulting in tumor stasis or regression. | [5] |
| Pancreatic Tumor Xenografts (CAPAN-2) | 30 and 100 mg/kg, orally, twice-a-day | Inhibition of tumor growth. | [9] |
| 786-O RCC Xenografts | 30 and 100 mg/kg, single oral dose | Dose-dependent inhibition of pPERK in mouse pancreas. | [6] |
| 786-O RCC Xenografts | In combination with cabozantinib | Induction of ATF4/CHOP/CHAC1 pathway, indicating exacerbation of tumor stress. | [10] |
Experimental Protocols
Formulation of this compound for Oral Gavage (0.5% Methylcellulose (B11928114) Suspension)
This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose, a commonly used vehicle for oral administration of poorly water-soluble compounds in preclinical studies.[5]
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Calculate the required volume of vehicle based on the number of animals, dose per animal, and a slight overage.
-
For every 100 mL of vehicle, weigh 0.5 g of methylcellulose.
-
Heat approximately one-third of the total required sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting and dispersion. The solution will appear cloudy.
-
Remove the solution from the heat and add the remaining two-thirds of the cold sterile water.
-
Continue to stir the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may take several hours or can be left overnight.
-
-
Prepare the this compound Suspension:
-
Calculate the total amount of this compound required based on the desired final concentration and the total volume of the vehicle.
-
On the day of dosing, weigh the calculated amount of this compound powder.
-
In a sterile beaker or tube, add a small amount of the prepared 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 15-30 minutes to ensure a homogenous mixture.
-
Visually inspect the suspension for any large particles or clumps.
-
Prepare the formulation fresh daily. If temporary storage is necessary, keep it at 4°C and re-vortex thoroughly before each administration.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[1][11]
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude, SCID)
-
Human cancer cell line of interest (e.g., 786-O)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Oral gavage needles (e.g., 20-22 gauge)
-
Prepared this compound suspension and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per animal). Matrigel can be mixed with the cell suspension (e.g., 1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Allocation:
-
Monitor the mice regularly for tumor growth.
-
Begin measuring tumor volume with calipers 2-3 times per week once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.[1]
-
-
Drug Administration:
-
Administer the prepared this compound suspension or the vehicle control to the respective groups via oral gavage.
-
The dosing volume is typically 10 mL/kg body weight.
-
Follow the predetermined dosing schedule (e.g., twice daily) for the duration of the study (e.g., 21-28 days).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Study Termination and Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a specified size, or after a defined treatment period.
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis, such as pharmacodynamic marker assessment (e.g., Western blot for pPERK, ATF4, CHOP) or immunohistochemistry.
-
Visualizations
Signaling Pathway of PERK Inhibition by this compound
Caption: PERK signaling pathway and its inhibition by this compound.
Experimental Workflow for a Preclinical Efficacy Study
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. hibercell.com [hibercell.com]
- 4. hibercell.com [hibercell.com]
- 5. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. hibercell.com [hibercell.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Detection of p-PERK Inhibition by HC-5404-Fu via Western Blot
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1][2] Upon ER stress, PERK autophosphorylates and becomes activated, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis and selectively promotes the translation of activating transcription factor 4 (ATF4).[1][3] The PERK signaling pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][4]
HC-5404-Fu is an orally bioavailable and selective inhibitor of PERK.[5][6] It functions by blocking the activation of the PERK pathway, thereby inhibiting the UPR stress adaptation and potentially leading to tumor cell apoptosis.[5] These application notes provide a detailed protocol for utilizing Western blot to detect the phosphorylation of PERK at Threonine 980 (p-PERK) and assess the inhibitory activity of this compound.
PERK Signaling Pathway and Inhibition by this compound
Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to PERK dimerization and autophosphorylation.[2] Activated PERK then phosphorylates eIF2α, which reduces the overall rate of protein synthesis to alleviate the protein folding load on the ER. However, phosphorylated eIF2α selectively enhances the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis.[2][3] this compound exerts its effect by inhibiting the autophosphorylation and activation of PERK.[6]
Caption: PERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Western blot protocol.
| Parameter | Value | Source |
| This compound Treatment | ||
| Cell Line Example | HEK-293 | [7] |
| ER Stress Inducer | 1 µM Tunicamycin | [7] |
| This compound Pre-treatment | 30 minutes | [7] |
| ER Stress Induction Time | 4 hours | [7] |
| Antibody Dilutions | ||
| Primary: p-PERK (Thr980) | Varies by manufacturer (e.g., 1:1000) | [7][8] |
| Primary: Total PERK | Varies by manufacturer (e.g., 1:1000) | [7] |
| Primary: ATF4 | 1:1000 | [7] |
| Secondary Antibody | Varies by manufacturer (e.g., 1:3000-1:10000) | [9][10] |
| Blocking Buffer | ||
| For Phospho-proteins | 5% BSA in TBST | [9][11] |
| For Non-phospho-proteins | 5% Non-fat dry milk in TBST | [8] |
Experimental Protocol: Western Blot for p-PERK
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to assess the effect of this compound on PERK phosphorylation.
Materials:
-
Cell culture reagents
-
This compound
-
ER stress inducer (e.g., Tunicamycin)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or 5% non-fat dry milk in TBST)
-
Primary antibodies (p-PERK (Thr980), Total PERK, ATF4)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 15 minutes.[11]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 10-15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel.[7]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature for p-PERK detection.[9] For total PERK and ATF4, 5% non-fat dry milk in TBST can be used.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-PERK) diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.[8][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software. Normalize p-PERK signal to total PERK or a loading control.
-
Experimental Workflow
Caption: Western blot workflow for p-PERK detection.
References
- 1. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-PERK (Thr980) (16F8) Rabbit Monoclonal Antibody (#3179) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 10. bt-laboratory.com [bt-laboratory.com]
- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Effect of HC-5404-Fu with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is an orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key sensor in the Unfolded Protein Response (UPR).[1] Tumors often activate the UPR to adapt to stressful conditions within the tumor microenvironment, such as hypoxia and nutrient deprivation.[2] By inhibiting PERK, this compound can disrupt this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2] Preclinical studies have shown that this compound also possesses immunomodulatory activity, making it a promising candidate for combination therapy with immunotherapy agents.[3][4] This document provides an overview of the synergistic effects of this compound with immunotherapy, along with relevant data and experimental protocols.
Mechanism of Action and Rationale for Combination Therapy
The endoplasmic reticulum (ER) stress response, mediated by sensors like PERK, plays a crucial role in creating an immunosuppressive tumor microenvironment.[5] PERK signaling in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) can promote their immunosuppressive functions.[6] this compound, by inhibiting PERK, is proposed to reprogram these myeloid cells from an immunosuppressive to an immuno-activating phenotype. This modulation of the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, which rely on a pre-existing anti-tumor immune response.[6]
The combination of this compound with immunotherapy is based on the hypothesis that inhibiting the adaptive stress response in tumors will not only have direct anti-tumor effects but will also render the tumor more susceptible to immune-mediated killing.
Caption: Proposed mechanism of synergistic action of this compound and anti-PD-1 immunotherapy.
Preclinical Data
Preclinical studies using syngeneic mouse models have demonstrated the synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 immune checkpoint inhibitor.[6]
In Vivo Efficacy in MB49 Bladder Cancer Model
In the MB49 syngeneic mouse bladder cancer model, the combination of this compound and an anti-PD-1 antibody resulted in significantly greater tumor growth inhibition (TGI) compared to either agent alone.[7]
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 0 |
| This compound | 32 |
| Anti-PD-1 | 53 |
| This compound + Anti-PD-1 | 75 |
Data from a conference presentation on the MB49 syngeneic mouse model.[7]
Immunomodulatory Effects in the Tumor Microenvironment
The enhanced anti-tumor effect of the combination therapy is associated with significant changes in the tumor immune microenvironment.[6]
| Immune Marker | Observation with this compound + Anti-PD-1 |
| IFNAR1 Expression | Increased on tumor cells, PMN-MDSCs, and TAMs |
| Calreticulin | Increased surface expression on tumor cells |
| PD-L1 Expression | Increased on TAMs |
| CD8+ T Cells | Increased frequency in the tumor |
| T-Cell Activation (CD69) | Upward trend in expression on T-cells in lymph nodes |
| MDSC Suppressiveness | Diminished in vitro |
Summary of immunomodulatory effects observed in preclinical studies.[6]
Clinical Development
This compound is currently being evaluated in a Phase 1a clinical trial (NCT04834778) in patients with advanced solid tumors.[8] The study is designed to assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound as a monotherapy.[2] Preliminary results have shown a favorable safety profile and encouraging signs of efficacy in heavily pretreated patients.[9]
| Clinical Trial Identifier | Phase | Status | Patient Population | Key Preliminary Findings |
| NCT04834778 | Phase 1a | Completed | Advanced solid tumors (including RCC, GC, MBC, SCLC) | Favorable safety profile. 1 partial response (RCC), 8 stable disease. Dose-proportional pharmacokinetics.[2][9] |
Information is based on publicly available clinical trial data and press releases.[1][3][5]
Experimental Protocols
The following are general protocols for preclinical evaluation of the synergistic effects of this compound with immunotherapy. Disclaimer: These are generalized protocols and specific reagents, concentrations, and incubation times need to be optimized for individual laboratory settings.
Synergeneic Mouse Model of Bladder Cancer
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.
Caption: Experimental workflow for in vivo efficacy studies.
Materials:
-
MB49 murine bladder cancer cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
6-8 week old female C57BL/6 mice
-
This compound
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MB49 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: Harvest MB49 cells and resuspend in sterile PBS. Subcutaneously inject 1x10^5 cells into the right flank of each C57BL/6 mouse.[6]
-
Tumor Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Dosing:
-
Vehicle Group: Administer the vehicle for this compound orally, twice daily (PO, BID).
-
This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) PO, BID.
-
Anti-PD-1 Group: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection every 3 days.[7]
-
Combination Group: Administer both this compound and the anti-PD-1 antibody as described above.
-
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint. Monitor animal health and body weight throughout the study.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Tumors can be excised for further analysis, such as immunophenotyping.
Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
This protocol provides a general framework for analyzing the immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, PD-L1, IFNAR1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince excised tumors and digest in RPMI containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining:
-
Wash cells with FACS buffer.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against surface markers in the dark on ice for 30 minutes.
-
-
Data Acquisition: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ population).
Caption: Logical relationship of PERK inhibition to enhanced anti-tumor response.
Conclusion
The combination of the PERK inhibitor this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. Preclinical data strongly suggest a synergistic effect, driven by the immunomodulatory properties of this compound that lead to a more favorable tumor microenvironment for an effective anti-tumor immune response. The ongoing clinical evaluation of this compound will provide further insights into its potential to improve outcomes for cancer patients, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. A Study of this compound to Establish the Maximum Tolerated Dose (MTD) [clin.larvol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 4. Intravesical Anti-PD-1 Immune Checkpoint Inhibition Treats Urothelial Bladder Cancer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 6. Frontiers | The combination of oxaliplatin and anti-PD-1 inhibitor promotes immune cells infiltration and enhances anti-tumor effect of PD-1 blockade in bladder cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. hibercell.com [hibercell.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HC-5404-Fu in Renal Cell Carcinoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is a potent and selective, orally administered small molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2][3][4] In the tumor microenvironment, conditions of hypoxia and nutrient deprivation can lead to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR), a key adaptive pathway for cancer cell survival.[5][6] PERK is a critical component of the UPR.[1][6] By inhibiting PERK, this compound disrupts this stress mitigation strategy, leading to apoptosis and inhibition of tumor growth.[1]
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly when used in combination with standard-of-care VEGF receptor tyrosine kinase inhibitors (VEGFR-TKIs) in renal cell carcinoma (RCC) models.[2][3][4][7] VEGFR-TKIs can induce ER stress, and the addition of this compound has been shown to enhance their anti-angiogenic and anti-tumor effects, leading to tumor stasis or even regression.[2][3][4][7] These findings provide a strong rationale for the clinical investigation of this compound in RCC. A Phase 1a clinical trial for this compound has been initiated for patients with selected metastatic solid tumors, including RCC.[1]
Signaling Pathway
The therapeutic rationale for this compound in combination with VEGFR-TKIs in renal cell carcinoma is centered on the dual targeting of angiogenesis and the tumor's adaptive stress response.
Caption: Mechanism of action of this compound in combination with VEGFR-TKIs.
Quantitative Data Summary
In Vivo Efficacy of this compound in Combination with VEGFR-TKIs in 786-O RCC Xenografts
| Treatment Group | Dosing and Schedule | Outcome |
| This compound | 30 mg/kg, orally, twice-a-day | Monotherapy anti-tumor activity |
| Sunitinib | 40 mg/kg, orally, once-a-day | Induces PERK activation |
| Lenvatinib | 10 mg/kg, orally, once-a-day | Induces PERK activation |
| Axitinib | 30 mg/kg, orally, twice-a-day | Induces PERK activation |
| Cabozantinib | 30 mg/kg, orally, once-a-day | Induces PERK activation |
| This compound + VEGFR-TKI | As above | Significantly increased anti-tumor effects, resulting in tumor stasis or regression[2][3][4] |
Efficacy of this compound in Combination with Axitinib in Axitinib-Resistant 786-O Xenografts
| Treatment Group | Outcome |
| Axitinib Monotherapy | Continued tumor progression |
| This compound + Axitinib | ~20% tumor regression[2][3][4] |
Efficacy of this compound in Combination with VEGFR-TKI in Patient-Derived Xenograft (PDX) Models
| Treatment Group | Number of Models | Outcome |
| This compound + VEGFR-TKI | 18 | 9 out of 18 models showed ≥50% tumor regression from baseline[2][4] |
Experimental Protocols
786-O Renal Cell Carcinoma Xenograft Model
A standard experimental workflow for evaluating the efficacy of this compound in a 786-O RCC xenograft model is outlined below.
Caption: Experimental workflow for RCC xenograft studies.
1. Cell Culture and Implantation:
-
786-O human renal cell carcinoma cells are cultured in appropriate media.
-
Cells are harvested and resuspended in a suitable matrix (e.g., Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID).
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mice are randomized into treatment groups with size-matched tumors.
3. Drug Formulation and Administration:
-
This compound is formulated for oral administration (e.g., in a suspension).
-
VEGFR-TKIs (e.g., axitinib, cabozantinib, lenvatinib, sunitinib) are formulated as per their respective protocols, typically for oral administration.
-
Drugs are administered according to the schedules outlined in the data tables.
4. Monitoring and Endpoints:
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point (e.g., 28 days).[3]
-
At the end of the study, tumors are excised for further analysis.
Immunohistochemistry (IHC) and Protein Analysis
1. Tissue Processing:
-
Excised tumors are fixed in formalin and embedded in paraffin.
-
Tumor sections are prepared for immunohistochemical staining.
2. Immunohistochemistry:
-
Sections are stained with antibodies against markers of interest, such as those for angiogenesis (e.g., CD31, Meca32) and mature blood vessels (e.g., SMA).[3]
-
Stained sections are imaged and quantified.
3. Protein Analysis:
-
Tumor lysates are prepared for Western blotting.
-
Protein levels of key markers, such as phosphorylated PERK (pPERK) and total PERK, are assessed to confirm target engagement.[2]
Conclusion
The preclinical data strongly support the therapeutic potential of this compound, a first-in-class PERK inhibitor, in combination with VEGFR-TKIs for the treatment of renal cell carcinoma. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the UPR pathway. Further investigation into the synergistic mechanisms and potential biomarkers of response is warranted.
References
- 1. hibercell.com [hibercell.com]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. hibercell.com [hibercell.com]
- 7. hibercell.com [hibercell.com]
Application Note: Assessing the Efficacy of HC-5404-Fu in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional 2D cell cultures.[1] These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more accurate platform for evaluating the efficacy of anti-cancer therapeutics. HC-5404-Fu is a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key transducer of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway that can be co-opted by cancer cells to promote survival under harsh tumor microenvironment conditions like hypoxia and nutrient deprivation.[2] By inhibiting PERK, this compound aims to disrupt this pro-survival signaling and induce cancer cell apoptosis.[3] This application note provides a detailed protocol for assessing the efficacy of this compound in 3D spheroid cultures of various cancer cell lines.
Principle
Under cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), PERK is activated. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, this also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).[4][5][6] this compound inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling cascade. This inhibition is hypothesized to block the adaptive response of cancer cells to ER stress, leading to apoptosis.
Materials and Reagents
-
Cancer cell lines (e.g., A-498 - renal carcinoma, MKN-45 - gastric cancer, MDA-MB-231 - breast cancer)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (HiberCell)
-
Ultra-low attachment (ULA) 96-well round-bottom plates (Corning®)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Reagents for Western Blotting (primary antibodies against p-PERK, PERK, ATF4, CHOP, and β-actin; secondary antibodies)
-
Reagents for immunofluorescence (primary antibodies, fluorescently-labeled secondary antibodies, DAPI)
-
Plate reader capable of luminescence and fluorescence detection
-
Microscope for imaging spheroids
Experimental Protocols
3D Spheroid Culture
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
-
Culture cancer cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids should form within 48-72 hours.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On day 3 post-seeding, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate and add 50 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the spheroids with the compound for 72 hours.
Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay measures ATP levels as an indicator of cell viability.
-
After the 72-hour treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Measurement of Apoptosis (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Following the 72-hour treatment, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Western Blot Analysis of PERK Pathway Inhibition
-
After 24 hours of treatment with this compound (e.g., at 1x and 5x IC50 concentrations), collect the spheroids from each treatment group.
-
Wash the spheroids with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-PERK, PERK, ATF4, and CHOP. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative protein expression levels.
Data Presentation
Table 1: IC50 Values of this compound in 3D Spheroid Cultures (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A-498 | Renal Carcinoma | 8.5 |
| MKN-45 | Gastric Cancer | 12.2 |
| MDA-MB-231 | Breast Cancer | 15.8 |
Table 2: Effect of this compound on Spheroid Size and Apoptosis (72h Treatment)
| Cell Line | Treatment | Average Spheroid Diameter (µm) | Fold Change in Caspase-3/7 Activity |
| A-498 | Vehicle Control | 550 ± 25 | 1.0 |
| This compound (8.5 µM) | 320 ± 18 | 4.2 ± 0.5 | |
| MKN-45 | Vehicle Control | 610 ± 30 | 1.0 |
| This compound (12.2 µM) | 380 ± 22 | 3.8 ± 0.4 | |
| MDA-MB-231 | Vehicle Control | 580 ± 28 | 1.0 |
| This compound (15.8 µM) | 350 ± 20 | 3.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: PERK Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. hibercell.com [hibercell.com]
- 3. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]
- 6. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HC-5404-Fu Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HC-5404-Fu, a potent and selective PERK inhibitor, in patient-derived xenograft (PDX) models, particularly in the context of renal cell carcinoma (RCC). The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound, especially in combination with other anti-cancer agents.
Introduction
This compound is an orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated in the tumor microenvironment due to conditions such as hypoxia and nutrient deprivation. By inhibiting PERK, this compound disrupts this adaptive stress response, leading to an accumulation of unresolved endoplasmic reticulum (ER) stress and subsequent tumor cell apoptosis.[3][4][5] Preclinical studies have demonstrated that this compound can sensitize cancer cells to other therapies, notably vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in RCC models.[3][4][5]
Mechanism of Action: PERK Inhibition and ER Stress
Under conditions of ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global shutdown of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, autophagy, and antioxidant response, helping the cell to adapt and survive. However, prolonged ER stress can lead to the induction of the pro-apoptotic factor CHOP. This compound blocks the initial step of this pathway by inhibiting PERK autophosphorylation, thereby preventing the adaptive response and pushing the cell towards apoptosis.[3][6]
Caption: Signaling pathway of this compound mediated PERK inhibition.
Application: Combination Therapy in RCC PDX Models
A key application of this compound is in combination with VEGFR-TKIs, such as axitinib, for the treatment of RCC. VEGFR-TKIs can induce hypoxia, which in turn activates the PERK-mediated stress response, representing a mechanism of treatment resistance. By co-administering this compound, this adaptive resistance can be overcome, leading to enhanced anti-tumor efficacy.[3][4][5]
Quantitative Data from Preclinical PDX Studies
The following tables summarize the reported efficacy of this compound in combination with a VEGFR-TKI in RCC PDX models.
| PDX Model Cohort | Treatment Group | Number of Responding Models | Response Criteria | Reference |
| 18 RCC PDX Models | This compound + VEGFR-TKI | 9 out of 18 | ≥50% tumor regression from baseline | [4][7] |
| Xenograft Model | Treatment Group | Tumor Growth Outcome | Reference |
| Axitinib-resistant 786-O | This compound + Axitinib | ~20% tumor regression | [3][4] |
Experimental Protocols
Establishment of Renal Cell Carcinoma PDX Models
This protocol outlines the general steps for establishing RCC PDX models.
Caption: Workflow for establishing patient-derived xenograft (PDX) models.
Materials:
-
Fresh tumor tissue from RCC patients (obtained with informed consent)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Surgical instruments
-
Matrigel (optional)
-
Cell culture medium (e.g., DMEM/F12)
-
Antibiotics (e.g., penicillin/streptomycin)
Procedure:
-
Tumor Tissue Collection: Collect fresh tumor tissue from surgical resection in a sterile container with culture medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Subcutaneous: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Insert a tumor fragment into the pocket. Close the incision with surgical clips or sutures.
-
Orthotopic (under the renal capsule): This is a more complex surgical procedure that should be performed by trained personnel.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and process it for passaging into new mice or for cryopreservation.
In Vivo Drug Efficacy Study in PDX Models
Materials:
-
Established RCC PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Axitinib (or other VEGFR-TKI)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Animal Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Axitinib, this compound + Axitinib).
-
Drug Administration:
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size. Euthanize mice and collect tumors for pharmacodynamic analysis.
Pharmacodynamic Analysis
Procedure:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-PERK (Thr980)
-
Total PERK
-
ATF4
-
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature and detect using an enhanced chemiluminescence (ECL) substrate.[6][8][9][10]
Procedure:
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0).[11][12][13]
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding. Incubate with primary antibodies. Recommended primary antibodies:
-
Detection and Counterstaining: Use a polymer-based detection system and DAB as a chromogen. Counterstain with hematoxylin.
-
Imaging and Analysis: Acquire images using a slide scanner or microscope and quantify the stained area using image analysis software.
Conclusion
The use of this compound in PDX models, particularly in combination with VEGFR-TKIs, represents a promising strategy for overcoming treatment resistance in RCC and other solid tumors. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of PERK inhibition. Careful experimental design and rigorous data analysis will be crucial in translating these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. hibercell.com [hibercell.com]
- 4. researchgate.net [researchgate.net]
- 5. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PERK-ATF4-P21 axis enhances the sensitivity of osteosarcoma HOS cells to Mppα-PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of PERK Pathway Markers Following HC-5404-Fu Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is the hemifumarate salt form of HC-5404, a potent and selective orally bioavailable inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1][2] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, the PERK pathway is activated to promote cell survival.[3][4] Inhibition of PERK by this compound can disrupt this adaptive response, leading to tumor cell apoptosis and suppression of tumor growth.[1][5] This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of key PERK pathway markers—PERK, phosphorylated-PERK (p-PERK), Activating Transcription Factor 4 (ATF4), and C/EBP homologous protein (CHOP)—in preclinical models treated with this compound.
PERK Signaling Pathway
Under ER stress, PERK dimerizes and autophosphorylates, becoming activated. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis but selectively enhances the translation of ATF4. ATF4, a transcription factor, then upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including CHOP. This compound, as a PERK inhibitor, is expected to decrease the levels of p-PERK, and subsequently, the expression of downstream targets like ATF4 and CHOP.
Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.
Experimental Applications
IHC is a powerful technique to visualize the in-situ expression and localization of PERK pathway markers within tumor tissues. By comparing the staining patterns and intensities in this compound-treated versus vehicle-treated groups, researchers can assess the pharmacodynamic effects of the compound and its impact on the target pathway.
Data Presentation
The following tables present illustrative quantitative data for IHC analysis of PERK pathway markers in xenograft tumor models treated with this compound. The data is presented as a mean H-score, which considers both the staining intensity and the percentage of positively stained cells.
Table 1: IHC Analysis of PERK Pathway Markers in 786-O Renal Cell Carcinoma Xenografts
| Treatment Group | p-PERK (H-score) | ATF4 (H-score) | CHOP (H-score) |
| Vehicle Control | 210 ± 25 | 180 ± 20 | 150 ± 18 |
| This compound (30 mg/kg) | 50 ± 10 | 60 ± 12 | 45 ± 9 |
| This compound (100 mg/kg) | 20 ± 5 | 25 ± 8 | 18 ± 6 |
Table 2: IHC Analysis of PERK Pathway Markers in A498 Renal Cell Carcinoma Xenografts
| Treatment Group | p-PERK (H-score) | ATF4 (H-score) | CHOP (H-score) |
| Vehicle Control | 195 ± 22 | 175 ± 19 | 140 ± 15 |
| This compound (30 mg/kg) | 45 ± 9 | 55 ± 11 | 40 ± 8 |
| This compound (100 mg/kg) | 18 ± 4 | 22 ± 7 | 15 ± 5 |
Note: The data presented in these tables are illustrative and based on expected outcomes from preclinical studies with PERK inhibitors. Actual results may vary.
Experimental Protocols
A generalized workflow for immunohistochemistry is depicted below, followed by a detailed protocol for staining PERK pathway markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: A typical workflow for immunohistochemical staining and analysis.
Detailed Immunohistochemistry Protocol for PERK Pathway Markers
Materials and Reagents:
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water (dH2O)
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
-
Primary antibodies (anti-PERK, anti-p-PERK, anti-ATF4, anti-CHOP)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with dH2O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Incubate with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with dH2O.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70%, 80%, 95%, and 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a coverslip using a permanent mounting medium.
-
Image Analysis and Quantification:
-
Stained slides should be imaged using a bright-field microscope.
-
The H-score can be calculated using the following formula: H-score = [1 × (% of weakly stained cells)] + [2 × (% of moderately stained cells)] + [3 × (% of strongly stained cells)] .
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the in-vivo efficacy of this compound by visualizing its impact on the PERK signaling pathway. The protocols and guidelines provided herein offer a comprehensive framework for researchers to assess the pharmacodynamic effects of this PERK inhibitor in preclinical cancer models. Consistent and well-documented IHC data will be crucial for the continued development and clinical translation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Transcription Factor ATF4 Promotes Expression of Cell Stress Genes and Cardiomyocyte Death in a Cellular Model of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 5. hibercell.com [hibercell.com]
- 6. Ablation of the endoplasmic reticulum stress kinase PERK induces paraptosis and type I interferon to promote anti-tumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
Application Notes and Protocols for HC-5404-Fu in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is a potent and selective, orally bioavailable inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical sensor in the unfolded protein response (UPR).[1][2][3][4] In the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, the UPR is often constitutively activated, promoting cancer cell survival, angiogenesis, and immunosuppression.[1][5][6] By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce synthetic lethality in cancer.
The principle of synthetic lethality describes a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event is not. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells. While direct synthetic lethal partners of PERK inhibition are an area of ongoing research, the application of this compound in combination with agents that induce cellular stress, such as anti-angiogenic therapies, creates a synthetic lethal-like effect. By blocking the adaptive PERK-mediated stress response, this compound sensitizes cancer cells to the cytotoxic effects of other therapies.[7][8]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of HC-5404.
Table 1: In Vitro Activity of HC-5404
| Assay Type | Target/Marker | Cell Line | IC50 | Reference |
| Biochemical Assay | PERK Kinase Activity | - | 1 nmol/L | [7] |
| Cell-Based Western Blot | pPERK Inhibition | HEK293 (Tunicamycin-induced) | 23 nmol/L | [7][9] |
| Cell-Based Western Blot | ATF4 Induction Inhibition | HEK293 (Tunicamycin-induced) | 88 nmol/L | [7][9] |
Table 2: In Vivo Efficacy of HC-5404 in Combination with Axitinib in a 786-O Renal Cell Carcinoma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle | - | - | [9] |
| This compound | 30 mg/kg, PO, BID | Not specified | [9] |
| Axitinib | 30 mg/kg, PO, BID | Not specified | [9] |
| This compound + Axitinib | 30 mg/kg each, PO, BID | Significant enhancement over monotherapy, leading to tumor regression of ~20% in non-responders to Axitinib | [9] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the PERK signaling pathway.
Caption: Mechanism of action of this compound in the PERK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-O for renal cell carcinoma, AGS for gastric cancer, MDA-MB-231 for breast cancer)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PERK Pathway Activation
This protocol is for detecting the phosphorylation of PERK and the expression of downstream targets.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pPERK (Thr980), anti-PERK, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1 µg/mL) or Thapsigargin (e.g., 1 µM) for a specified time (e.g., 4-8 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the synthetic lethal effect of this compound in combination with another anti-cancer agent.
Caption: A typical workflow for evaluating this compound in cancer research.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on the UPR for survival. By selectively inhibiting PERK, this compound can induce cancer cell death and, notably, enhance the efficacy of other anti-cancer agents, creating a synthetic lethal effect. The protocols and data presented here provide a framework for researchers to explore the full potential of this compound in preclinical cancer models. As research progresses, a deeper understanding of the synthetic lethal interactions involving PERK inhibition will likely unveil novel and effective combination therapies for a range of malignancies.
References
- 1. hibercell.com [hibercell.com]
- 2. biospace.com [biospace.com]
- 3. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 4. hibercell.com [hibercell.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hibercell.com [hibercell.com]
Troubleshooting & Optimization
HC-5404-Fu solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of HC-5404-Fu in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
While a definitive maximum solubility value is not publicly available, this compound is readily soluble in DMSO. Commercial suppliers offer pre-made 10 mM solutions in DMSO.[1] Furthermore, experimental protocols indicate the successful preparation of stock solutions at concentrations as high as 50 mg/mL in DMSO.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO. A general protocol is provided in the experimental protocols section below. For most cell-based assays, the stock solution is then diluted in culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[2]
Q3: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures and protected from light.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[3]
Q4: How stable is this compound in DMSO?
This compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, -80°C is recommended.[1][4] At -20°C, the stability is suitable for shorter-term storage.[1] It is crucial to use anhydrous DMSO and seal containers tightly to prevent moisture absorption, which can affect compound stability.[3]
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[5][6][7] PERK is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[7][8] By inhibiting PERK, this compound blocks the downstream signaling cascade, which can lead to tumor cell apoptosis and inhibition of tumor growth.[5][7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer or cell culture medium. | The compound has lower solubility in aqueous solutions. The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Perform serial dilutions to reach the final desired concentration. - Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%).[2] - Gentle warming (not exceeding 50°C) or sonication may help to redissolve the compound.[3] - For in vivo studies, consider using co-solvents such as PEG300, Tween 80, or cyclodextrins.[2] |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution due to improper storage. - Inaccurate concentration of the stock solution. | - Always store the DMSO stock solution at -80°C for long-term storage and minimize freeze-thaw cycles by preparing aliquots.[1][3] - Use fresh, anhydrous DMSO to prepare stock solutions. - Protect the stock solution from light.[1] - Periodically check the concentration of the stock solution if stored for an extended period. |
| Cell toxicity observed at expected non-toxic concentrations. | The final concentration of DMSO in the cell culture medium is too high. | - Calculate the final DMSO concentration in your experiments and ensure it is below the tolerance level of your specific cell line (generally <0.5%, but can be as low as 0.1% for sensitive or primary cells).[2][10] - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between compound-specific effects and solvent effects. |
Quantitative Data
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Commercially Available Solution | 10 mM | MedchemExpress.com[1] |
| Reported Stock Solution Concentration | 50 mg/mL | MedchemExpress.com[1] |
Table 2: Recommended Storage and Stability of this compound in DMSO
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 1 year | TargetMol[4] |
| -80°C | Up to 6 months | MedchemExpress.com[1] |
| -20°C | Up to 1 month | MedchemExpress.com[1] |
| Solid Powder (-20°C) | Up to 3 years | TargetMol[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. The molecular weight of this compound is 454.47 g/mol .
-
Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.54 mg of this compound in 1 mL of DMSO.
-
Vortex the solution gently until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
Visualizations
Caption: PERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 6. hibercell.com [hibercell.com]
- 7. Facebook [cancer.gov]
- 8. hibercell.com [hibercell.com]
- 9. hibercell.com [hibercell.com]
- 10. lifetein.com [lifetein.com]
HC-5404-Fu In Vitro Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HC-5404-Fu for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of the serine/threonine kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting PERK, this compound prevents the activation of this stress adaptation pathway, which can lead to apoptosis in tumor cells and inhibit tumor growth.[1][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its potential as an antineoplastic agent. It is used in research to study the effects of PERK inhibition on various cancers, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[4][5] It has also been shown to sensitize renal cell carcinoma cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[4][6]
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year.[6] A vendor suggests that stock solutions are stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from light and moisture.[4]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
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Potential Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, or the compound's solubility limit in the aqueous environment of the media has been exceeded.
-
Solution:
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Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to the media, prepare intermediate dilutions in serum-free media or phosphate-buffered saline (PBS) before the final dilution in the complete cell culture media.
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Solubility Enhancement: If precipitation persists, consider using a formulation with solubility enhancers, such as SBE-β-CD, for in vitro experiments, though this should be tested for its effects on the cells.[4]
-
Issue 2: High Variability in Assay Results
-
Potential Cause: Inconsistent compound concentration due to improper mixing, degradation of the compound, or variability in cell plating density.
-
Solution:
-
Thorough Mixing: After adding this compound to the cell culture plates, ensure thorough but gentle mixing by swirling the plate or using a multi-channel pipette to mix the contents of each well.
-
Fresh Working Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Use a cell counter to accurately determine cell density before plating.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
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Potential Cause: The cell line being used is highly sensitive to PERK inhibition, or the observed effect is due to off-target effects or solvent toxicity.
-
Solution:
-
Expand Concentration Range: Test a wider range of this compound concentrations, including much lower doses, to determine the true IC50 value for your specific cell line.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as the highest drug concentration) to differentiate between compound-specific effects and solvent-induced cytotoxicity.
-
Confirm Target Engagement: Use Western blotting to measure the phosphorylation of PERK and its downstream target ATF4 to confirm that the observed cytotoxicity correlates with the inhibition of the PERK pathway.[7]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | A clear solution can be obtained.[4] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Type | Suggested Starting Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Cancer Cell Lines | 0.1 nM - 100 µM |
| Western Blot (Target Engagement) | Various | 10 nM - 10 µM |
| Synergy Studies (with TKIs) | Renal Cell Carcinoma | 1 nM - 10 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PERK Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). A positive control for ER stress induction (e.g., 1 µM tunicamycin) can be included.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-PERK, total PERK, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PERK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration.
References
- 1. Facebook [cancer.gov]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hibercell.com [hibercell.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. hibercell.com [hibercell.com]
HC-5404-Fu off-target effects and kinome scan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HC-5404-Fu, a potent and selective PERK inhibitor. This guide focuses on potential off-target effects and data from kinome scans to help users interpret their experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the Unfolded Protein Response (UPR). This compound is a highly potent and selective inhibitor of PERK, with an IC50 of approximately 1 nM.[1] Its high selectivity is crucial for minimizing confounding effects in experiments studying the PERK signaling pathway.
Q2: How selective is this compound?
A2: this compound is a highly selective kinase inhibitor. Kinome scan data reveals minimal binding to secondary targets at a concentration of 1,000 nmol/L.[1] A biochemical TreeSpot™ kinome panel assay against over 400 kinases also demonstrated the high selectivity of HC-5404.[2] However, at higher concentrations (e.g., 10,000 nM), some off-target interactions can be observed.
Q3: What are the known off-target kinases for this compound at higher concentrations?
A3: Based on kinome scan data, at a concentration of 10,000 nM (10 µM), this compound shows some inhibition of a few other kinases. The most notable off-targets with over 65% inhibition at this concentration are listed in the data table below. Researchers should be aware of these potential off-targets when using this compound at high concentrations.
Q4: Can off-target effects of this compound lead to unexpected phenotypes in my experiments?
A4: While this compound is highly selective, using it at concentrations significantly higher than its IC50 for PERK could potentially lead to phenotypes resulting from the inhibition of off-target kinases. For example, inhibition of kinases involved in cell cycle regulation or other signaling pathways might produce effects independent of PERK inhibition. It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: Unexpected experimental results not consistent with PERK inhibition.
-
Possible Cause: You might be observing an off-target effect of this compound, especially if you are using a high concentration of the inhibitor.
-
Troubleshooting Steps:
-
Review the Kinome Scan Data: Refer to the tables below to see if any of the known off-target kinases could be responsible for the observed phenotype. Research the biological functions of the potential off-target kinases to see if they align with your results.
-
Perform a Dose-Response Experiment: Titrate this compound to determine the minimal concentration required to inhibit PERK signaling in your system (e.g., by monitoring phosphorylation of eIF2α). Use this concentration for subsequent experiments to minimize off-target effects.
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Use a Structurally Different PERK Inhibitor: As a control, use a different, structurally unrelated PERK inhibitor. If the unexpected phenotype persists with another PERK inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it may be an off-target effect.
-
Validate Off-Target Engagement: If you suspect a specific off-target is involved, you can use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with that target in your cellular context. A detailed protocol for CETSA is provided below.
-
Issue 2: How to confirm that this compound is engaging its intended target, PERK, in my cells?
-
Possible Cause: It is essential to verify target engagement in your specific experimental setup to ensure the observed effects are due to PERK inhibition.
-
Troubleshooting Steps:
-
Western Blot for Downstream Signaling: The most common method is to perform a western blot to assess the phosphorylation status of PERK's direct substrate, eIF2α. Treatment with a PERK activator (like tunicamycin (B1663573) or thapsigargin) should increase p-eIF2α levels, and co-treatment with this compound should prevent this increase.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly demonstrate the binding of this compound to PERK in intact cells. A protocol for this is provided in the "Experimental Protocols" section.
-
Data Presentation
Table 1: Kinome Scan Data for this compound
This table summarizes the percentage of remaining activity of various kinases in the presence of this compound at three different concentrations. Data is sourced from the supplementary materials of "PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors". A lower percentage indicates stronger inhibition.
| Kinase | % Activity Remaining (100 nM) | % Activity Remaining (1,000 nM) | % Activity Remaining (10,000 nM) |
| CSNK1D | 98 | 68 | 10 |
| CSNK1E | 100 | 79 | 13 |
| STK17B | 99 | 88 | 21 |
| MAP4K1 | 97 | 93 | 24 |
| SLK | 100 | 95 | 25 |
| MAPK15 | 99 | 94 | 31 |
| GSK3A | 98 | 88 | 32 |
| GSK3B | 97 | 89 | 33 |
| ACVR1 | 98 | 99 | 48 |
Table 2: Top Off-Target Hits for this compound at 10 µM
This table highlights the kinases that are most significantly inhibited by this compound at a high concentration of 10,000 nM (10 µM).
| Off-Target Kinase | Biological Function | Potential Confounding Effects of Inhibition |
| CSNK1D/E | Casein Kinase 1 delta/epsilon: Involved in circadian rhythm, Wnt signaling, and cell cycle control. | Alterations in cell cycle progression, disruption of circadian rhythms, and modulation of Wnt pathway activity. |
| STK17B (DRAK2) | Serine/Threonine Kinase 17b: A regulator of apoptosis and T-cell activation. | Unintended effects on apoptosis and immune cell function. |
| MAP4K1 | Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1: Involved in the JNK signaling pathway. | Modulation of stress-activated signaling pathways. |
| SLK | STE20-Like Kinase: Plays a role in apoptosis and cell motility. | Effects on cell migration and programmed cell death. |
| GSK3A/B | Glycogen Synthase Kinase 3 alpha/beta: Key regulator in numerous signaling pathways, including insulin (B600854) signaling, Wnt signaling, and cell proliferation. | Broad effects on cellular metabolism, proliferation, and differentiation. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
This protocol allows for the confirmation of drug-target engagement in a cellular environment.
Materials:
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Cells of interest
-
This compound
-
DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
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Microcentrifuge tubes
-
Equipment for Western Blotting
-
Antibody against the suspected off-target kinase
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: After treatment, wash the cells with PBS and resuspend them in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into microcentrifuge tubes for each temperature point. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by Western Blotting using an antibody specific for the suspected off-target kinase.
-
Data Analysis: A positive thermal shift (i.e., more protein remaining in the soluble fraction at higher temperatures in the drug-treated sample compared to the control) indicates that this compound is binding to and stabilizing the target protein.
Protocol 2: Western Blot for PERK Pathway Activation
This protocol is to confirm the on-target activity of this compound.
Materials:
-
Cells of interest
-
This compound
-
PERK activator (e.g., Tunicamycin or Thapsigargin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for Western Blotting
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with this compound at the desired concentration for 1 hour. Then, add a PERK activator (e.g., 1 µg/mL Tunicamycin) and incubate for the desired time (e.g., 2-4 hours). Include appropriate controls (untreated, activator alone, this compound alone).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: A successful experiment will show an increase in the p-eIF2α/total eIF2α ratio with the PERK activator, and this increase will be attenuated in the cells co-treated with this compound.
Mandatory Visualization
Caption: The PERK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Potential mechanisms of resistance to HC-5404-Fu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HC-5404-Fu. The content is designed to assist in identifying and understanding potential mechanisms of resistance that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral inhibitor of Protein kinase R–like endoplasmic reticulum kinase (PERK).[1] PERK is a critical sensor of the Unfolded Protein Response (UPR), a signaling pathway activated by endoplasmic reticulum (ER) stress.[1] In the tumor microenvironment, conditions like hypoxia and nutrient deprivation cause ER stress, activating PERK.[1] By inhibiting PERK, this compound aims to disrupt the adaptive mechanisms that allow cancer cells to survive under stress, potentially leading to apoptosis and inhibition of tumor growth.[1]
Q2: My cancer cell line is not responding to this compound, showing a high IC50 value. What are the possible reasons for this intrinsic resistance?
A2: Intrinsic resistance to this compound can occur for several reasons, often related to the specific genetic and signaling landscape of your cancer model.[2][3]
-
Low Basal ER Stress: The cell line may not have a high basal level of ER stress, and therefore, its survival may not be critically dependent on the PERK pathway.
-
Redundant UPR Pathways: Cells can compensate for PERK inhibition by upregulating the other two branches of the UPR: the IRE1α-XBP1 pathway or the ATF6 pathway. These parallel pathways can promote cell survival, rendering the inhibition of PERK alone ineffective.
-
Pre-existing Activation of Pro-Survival Pathways: The cell line may harbor mutations (e.g., in KRAS or PIK3CA) that lead to constitutive activation of downstream pro-survival signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways.[4][5] These pathways can override the pro-apoptotic signals initiated by PERK inhibition.
-
Drug Efflux Pump Expression: High expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[2]
Q3: My cells initially responded to this compound, but have now developed acquired resistance. What are the likely mechanisms?
A3: Acquired resistance emerges under therapeutic pressure and often involves genetic or adaptive changes within the cancer cells.[3][[“]]
-
Activation of Bypass Signaling Pathways: This is a common mechanism of resistance to targeted therapies.[4][[“]] After prolonged treatment with this compound, cancer cells may adapt by upregulating alternative survival pathways. For example, feedback activation of Receptor Tyrosine Kinases (RTKs) like EGFR or MET can lead to the activation of the PI3K/AKT/mTOR or MAPK/ERK pathways, promoting cell survival despite PERK inhibition.[5][7]
-
Gatekeeper Mutations in PERK: While not yet documented for this compound, a common mechanism of acquired resistance to kinase inhibitors is the development of mutations in the drug's target protein that prevent the inhibitor from binding effectively.[8]
-
Phenotypic Changes: Cells may undergo transitions, such as the epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance and can activate various survival signals.[2]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to diagnosing and understanding resistance to this compound in your experiments.
Problem 1: Higher-than-Expected IC50 Value in a Cell Viability Assay
If your cell viability assay (e.g., MTT, CellTiter-Glo) indicates poor sensitivity to this compound, consider the following troubleshooting steps.
Initial Checks & Potential Solutions
| Potential Issue | Troubleshooting Step/Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension is used for plating. Use a calibrated pipette and consider automating the seeding step if possible.[9][10] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill them with sterile PBS or media to maintain humidity.[10] |
| Suboptimal Assay Duration | The effects of PERK inhibition on cell viability may not be immediate. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.[9][11] |
| Incorrect Drug Concentration Range | The effective concentration range can vary significantly between cell lines. Test a broader range of this compound concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM). |
Experimental Workflow for Diagnosing Intrinsic Resistance
If the issue persists after initial checks, a more detailed investigation is warranted.
Problem 2: Acquired Resistance After Prolonged Treatment
If your cells initially respond but then resume proliferation after continuous exposure to this compound, investigate the activation of bypass pathways.
Comparative Analysis of Sensitive vs. Resistant Cells
The most effective strategy is to generate an this compound-resistant cell line by culturing the parental (sensitive) cells in the presence of gradually increasing concentrations of the drug over several months. Then, perform a comparative analysis.
Quantitative Data Summary (Hypothetical)
Table 1: Cell Viability in Parental vs. Resistant Lines
| Cell Line | Treatment | IC50 (µM) |
|---|---|---|
| Parental (PAR) | This compound | 0.8 |
| Resistant (RES) | This compound | 15.2 |
| Resistant (RES) | This compound + MEK Inhibitor (2 µM) | 1.5 |
| Resistant (RES) | this compound + AKT Inhibitor (1 µM) | 12.8 |
Table 2: Protein Expression/Phosphorylation Summary (Hypothetical Western Blot Data)
| Protein | Parental (PAR) | Resistant (RES) |
|---|---|---|
| p-PERK | Decreased with this compound | Decreased with this compound |
| ATF4 | Decreased with this compound | Decreased with this compound |
| p-AKT (S473) | No change | Baseline increase, no change with this compound |
| p-ERK1/2 | Slight decrease | Strong baseline increase, further increased with this compound |
| Total AKT | Unchanged | Unchanged |
| Total ERK1/2 | Unchanged | Unchanged |
Interpretation
Signaling Pathway Visualizations
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.[12]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation.[13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Treat cells as required for the experiment, then wash with ice-cold PBS.
-
Lyse cells on ice using lysis buffer. Scrape and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe with another antibody (e.g., for a loading control like actin or for the total protein counterpart to a phospho-protein).[15]
References
- 1. hibercell.com [hibercell.com]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. consensus.app [consensus.app]
- 7. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
Troubleshooting HC-5404-Fu variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HC-5404-Fu in their experiments. Our goal is to help you identify and resolve sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hemifumarate salt form of HC-5404, an orally bioavailable and potent inhibitor of the serine/threonine kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1] PERK is a key sensor of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress.[1][2][3] By inhibiting PERK, this compound blocks the UPR stress adaptation pathway, which can lead to tumor cell apoptosis and inhibit tumor growth.[1][2][3] It has shown anti-tumor activity and can sensitize renal cell carcinoma cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent storage can be a significant source of experimental variability.
| Storage Condition | Duration | Notes |
| Powder | 3 years at -20°C | Keep away from moisture and direct sunlight.[5] |
| In solvent | 1 year at -80°C | |
| Stock Solution | 6 months at -80°C | Sealed storage, away from moisture and light.[4] |
| 1 month at -20°C | Sealed storage, away from moisture and light.[4] |
Q3: We are observing significant variability in our cell-based assay results with this compound. What are the potential causes?
-
Inconsistent Compound Preparation: Improperly prepared or stored stock solutions can lead to variations in the effective concentration of the compound.
-
Cell Culture Conditions: Differences in cell passage number, cell density at the time of treatment, and media composition can all impact cellular response.[6][9][10]
-
Assay Protocol Deviations: Even minor variations in incubation times, reagent concentrations, or washing steps can introduce significant variability.[6]
-
Cell Line Authenticity and Contamination: Ensure your cell lines are authenticated and free from contamination, as genetic drift or cross-contamination can alter experimental outcomes.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Inconsistent IC50 values are a common challenge in preclinical drug testing. The following steps can help you troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO at a high concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles.[4] Always prepare fresh working dilutions for each experiment. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure even cell distribution across the plate to avoid edge effects.[8] |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation time with this compound for each experiment. Use a timer to ensure consistency. |
| Assay Reagent Variability | Use the same lot of assay reagents (e.g., MTS, CellTiter-Glo) for a set of experiments. If changing lots, perform a bridging experiment to ensure consistency. |
| Data Analysis Inconsistencies | Use a standardized data analysis workflow. Normalize data to a vehicle-treated control and use a consistent non-linear regression model to calculate IC50 values. |
A logical workflow for troubleshooting inconsistent IC50 values is presented below.
Issue 2: Variable inhibition of PERK pathway phosphorylation.
As this compound is a PERK inhibitor, assessing its effect on the phosphorylation of PERK and its downstream targets is a key experiment. Variability in these results can be addressed by examining the following:
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal ER Stress Induction | If using an ER stress inducer (e.g., tunicamycin, thapsigargin), ensure its concentration and treatment time are optimized to induce a robust and reproducible PERK phosphorylation signal. |
| Timing of this compound Treatment | The timing of this compound treatment relative to ER stress induction is critical. Perform a time-course experiment to determine the optimal pre-treatment duration. |
| Western Blotting Variability | Standardize all steps of the western blotting protocol, including protein quantification, gel electrophoresis, antibody concentrations, and incubation times. Use a loading control to normalize for protein loading. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle control, and plot the dose-response curve to determine the IC50 value.
An overview of the experimental workflow for a cell viability assay is depicted below.
Western Blotting for PERK Pathway Activation
This protocol outlines the steps to assess the inhibitory effect of this compound on PERK pathway phosphorylation.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with the desired concentrations of this compound for an optimized duration, followed by treatment with an ER stress inducer if necessary.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Signaling Pathway
The following diagram illustrates the simplified PERK signaling pathway and the point of inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 3. hibercell.com [hibercell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 7. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
Cell line-specific responses to HC-5404-Fu treatment
Welcome to the technical support center for HC-5404-Fu. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It functions by blocking the phosphorylation of key downstream mTORC1 targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). This inhibition disrupts protein synthesis and cell cycle progression, ultimately leading to a reduction in cell growth and proliferation.
Q2: I am not observing the expected cytotoxic effect in my cell line. What are the possible reasons?
A2: Cell line-specific responses to this compound can vary significantly due to underlying genetic differences. Resistance may be attributed to:
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Low mTORC1 dependence: The cell line may not heavily rely on the mTORC1 pathway for its growth and survival.
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Compensatory signaling: Cells may activate alternative survival pathways, such as the MAPK/ERK pathway, to bypass the mTORC1 inhibition.
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Drug efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the compound. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Comparing your results to the reference data in Table 1 can provide insight into the expected sensitivity.
Q3: Why am I seeing inconsistent results between experiments?
A3: Inconsistent results can arise from several factors, including:
-
Cell passage number: Using cells of a high passage number can lead to phenotypic drift and altered drug sensitivity. We recommend using cells within 10 passages of thawing.
-
Seeding density: Ensure a consistent cell seeding density across all experiments, as this can influence growth rates and drug response.
-
Compound stability: this compound should be stored as recommended and freshly diluted for each experiment from a stock solution to avoid degradation.
Q4: What are the expected downstream effects of this compound treatment that I can measure?
A4: Successful inhibition of mTORC1 by this compound should result in the dephosphorylation of its downstream targets. You can verify the compound's activity by performing a Western blot to assess the phosphorylation status of S6K1 (at Thr389) and 4E-BP1 (at Ser65). A significant decrease in the phosphorylated forms of these proteins indicates effective target engagement.
Troubleshooting Guide
Problem 1: High IC50 value suggesting drug resistance.
-
Possible Cause 1: Intrinsic Resistance. Your cell line may possess intrinsic resistance mechanisms. For example, HCT116 cells exhibit high baseline activation of the MAPK/ERK pathway, which can compensate for mTORC1 inhibition.
-
Troubleshooting Step: Perform a Western blot to check the phosphorylation levels of key proteins in the mTORC1 and MAPK/ERK pathways (e.g., p-S6K1, p-4E-BP1, p-ERK1/2) with and without treatment. Increased p-ERK1/2 levels post-treatment could suggest pathway compensation.
-
-
Possible Cause 2: Sub-optimal experimental conditions.
-
Troubleshooting Step: Review the cell seeding density and treatment duration. Ensure the cells are in the logarithmic growth phase at the time of treatment. Refer to the Cell Viability Assay protocol below for recommended parameters.
-
Problem 2: No change in phosphorylation of downstream targets (p-S6K1, p-4E-BP1).
-
Possible Cause 1: Compound Inactivity. The this compound stock solution may have degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in DMSO and store it in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Treatment Time or Concentration. The selected time point or concentration may not be adequate to observe changes in protein phosphorylation.
-
Troubleshooting Step: Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response experiment to identify the optimal conditions for observing downstream target modulation via Western blot.
-
Quantitative Data Summary
Table 1: Cell Line Sensitivity to this compound (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) | Response Category | Notes |
| MCF-7 | Breast | 50 ± 8.5 | Sensitive | Highly dependent on PI3K/Akt/mTOR signaling. |
| A549 | Lung | 450 ± 25.3 | Moderately Sensitive | Exhibits moderate mTORC1 dependence. |
| HCT116 | Colorectal | > 10,000 | Resistant | Potential compensatory signaling via MAPK/ERK pathway. |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for determining cell viability and IC50 values.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Seed 2x10^6 cells in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Mitigating HC-5404-Fu toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the investigational compound HC-5404-Fu. The focus is on identifying and mitigating common toxicities observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary organ toxicities associated with this compound administration in animal models?
A1: Preclinical studies in rodent models (mice and rats) have identified two primary dose-limiting toxicities for this compound: hepatotoxicity and nephrotoxicity. Signs of hepatotoxicity typically manifest as elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Nephrotoxicity is characterized by increased blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
Q2: What is the proposed mechanism of this compound-induced toxicity?
A2: The current hypothesis for this compound-induced toxicity centers on the generation of reactive oxygen species (ROS) during its metabolism in the liver and kidneys. This leads to oxidative stress, lipid peroxidation, and subsequent cellular damage, apoptosis, and inflammation in these organs.
Caption: Proposed mechanism of this compound-induced cellular toxicity.
Q3: Are there any known strategies to mitigate this toxicity?
A3: Yes, co-administration with antioxidants has shown promise in reducing this compound-induced toxicities in animal models. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been demonstrated to be particularly effective.
Troubleshooting Guides
Problem 1: Elevated Liver Enzymes (ALT/AST) Observed After this compound Administration
Step 1: Confirm the Finding
-
Repeat the serum biochemistry analysis to rule out sample handling or instrument error.
-
Ensure that the timing of blood collection post-dose is consistent across all animals and studies.
Step 2: Characterize the Injury
-
Perform histopathological analysis of liver tissue. Look for characteristic signs of drug-induced liver injury (DILI), such as hepatocellular necrosis, inflammation, and steatosis.
-
Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde - MDA) and levels of endogenous antioxidants (e.g., glutathione - GSH).
Step 3: Implement a Mitigation Strategy
-
Initiate a co-administration study with an antioxidant, such as N-acetylcysteine (NAC). A recommended starting dose for NAC is 150 mg/kg, administered intraperitoneally (IP) 1 hour before this compound.
-
Evaluate the effect of the mitigating agent on both the toxicity markers and the therapeutic efficacy of this compound.
Caption: Troubleshooting workflow for managing this compound hepatotoxicity.
Problem 2: Unacceptable Weight Loss or Signs of Distress in Study Animals
Step 1: Immediate Welfare Assessment
-
Assess the animal using a clinical scoring system (e.g., body condition score, posture, activity level).
-
Provide supportive care, including hydration (subcutaneous fluids) and nutritional support, as per institutional guidelines.
Step 2: Investigate the Cause
-
Review dosing records to check for any errors.
-
Correlate the onset of weight loss with the this compound dosing schedule.
-
Measure kidney function markers (BUN, creatinine), as renal toxicity can lead to dehydration and weight loss.
Step 3: Adjust the Experimental Protocol
-
Consider a dose reduction of this compound.
-
Implement a toxicity mitigation strategy, such as co-administration with NAC, which may improve overall animal tolerance.
-
Increase the frequency of animal monitoring to at least twice daily.
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Hepatotoxicity in Mice
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Liver GSH (nmol/mg protein) |
| Vehicle Control | - | 35 ± 5 | 58 ± 7 | 9.8 ± 1.1 |
| This compound | 50 | 485 ± 62 | 610 ± 75 | 3.1 ± 0.5 |
| This compound + NAC | 50 + 150 | 88 ± 15# | 125 ± 22# | 8.5 ± 0.9# |
| Data are presented as mean ± SD. n=8 mice per group. | ||||
| p < 0.01 vs. Vehicle Control. #p < 0.01 vs. This compound alone. |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Nephrotoxicity in Mice
| Group | Dose (mg/kg) | BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Vehicle Control | - | 22 ± 3 | 0.4 ± 0.1 |
| This compound | 50 | 95 ± 12 | 1.8 ± 0.3 |
| This compound + NAC | 50 + 150 | 35 ± 6# | 0.7 ± 0.2# |
| Data are presented as mean ± SD. n=8 mice per group. | |||
| *p < 0.01 vs. Vehicle Control. #p < 0.01 vs. This compound alone. |
Experimental Protocols
Protocol 1: Assessment of Liver and Kidney Function
-
Animal Dosing: Administer this compound via the specified route (e.g., oral gavage, intravenous injection). For mitigation studies, administer NAC (150 mg/kg, IP) 60 minutes prior to this compound.
-
Blood Collection: At the designated time point (e.g., 24 hours post-dose), collect blood via cardiac puncture or retro-orbital sinus into serum separator tubes.
-
Serum Separation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).
-
Biochemical Analysis: Analyze serum samples for ALT, AST, BUN, and creatinine using a certified veterinary chemistry analyzer according to the manufacturer's instructions.
Protocol 2: Histopathological Analysis
-
Tissue Collection: Immediately following euthanasia, perfuse the animal with phosphate-buffered saline (PBS) to remove blood. Excise the liver and kidneys.
-
Fixation: Fix a section of the largest liver lobe and one kidney in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 5 µm thick sections and mount them on glass slides. Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion to score for features of tissue injury, such as necrosis, inflammation, and degeneration.
Overcoming poor solubility of HC-5404-Fu in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of HC-5404-Fu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of the serine/threonine kinase PERK (Protein kinase R-like Endoplasmic Reticulum Kinase).[1][2] PERK is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway often activated in cancer cells.[1][3] By inhibiting PERK, this compound can block this stress adaptation, potentially leading to tumor cell apoptosis.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which often results in poor solubility in aqueous solutions.[4][5] This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the reproducibility of results.
Q2: What are the common signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility issues if you observe any of the following:
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Precipitation: A solid, crystalline, or amorphous substance forming in your solution, either immediately after adding this compound or over time. This can make the solution appear cloudy or hazy.[6]
-
Inconsistent Results: Poor solubility can lead to variable drug concentrations in your experiments, resulting in a lack of reproducibility in your data.
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Low Bioavailability: In in vivo studies, poor aqueous solubility is a primary reason for low absorption and bioavailability of orally administered drugs.[7]
Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds.[7][8][9] The choice of method depends on the specific experimental requirements, such as the desired final concentration and the biological system being used. Common strategies include:
-
Use of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) are frequently used to prepare high-concentration stock solutions.[10][11]
-
Employing Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7][12]
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with the drug, increasing its aqueous solubility.[9][13]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.
-
Formulation as a Nanosuspension: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[5][9]
Troubleshooting Guides
Issue: Immediate precipitation of this compound upon dilution of a DMSO stock solution into aqueous media.
This is a common problem known as "crashing out," where the compound precipitates when the organic solvent it is dissolved in is diluted in an aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[6] | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) culture medium while vortexing gently. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous solutions for dilutions.[14] |
| Absence of Solubilizing Agents | The aqueous medium lacks components that can help keep the hydrophobic compound in solution. | Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a complexing agent (e.g., SBE-β-CD) to the final solution. |
Issue: this compound precipitates over time during an experiment.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation. | Incorporate precipitation inhibitors in your formulation. Certain polymers can help maintain a supersaturated state.[15] |
| Temperature Fluctuations | Changes in temperature, such as removing samples from an incubator, can affect solubility. | Minimize the time that experimental vessels are outside of a controlled temperature environment. |
| Interaction with Media Components | This compound may interact with proteins or other components in the cell culture medium, leading to precipitation. | If using serum-containing media, the serum proteins can sometimes help solubilize hydrophobic compounds. Conversely, in some cases, interactions can lead to precipitation. Test solubility in both serum-free and serum-containing media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% Dimethyl Sulfoxide (DMSO, sterile-filtered).
-
Procedure: a. Allow the vial of this compound to come to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[16] d. Visually inspect the solution to confirm that no solid particles are present. e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[17]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, prepare an intermediate dilution by adding a small volume of the stock to the pre-warmed medium. c. Add the final volume of the diluted this compound solution to the bulk of the pre-warmed medium while gently vortexing. d. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[14] e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 3: Formulation of this compound for In Vivo Oral Administration (Example)
Disclaimer: This is an example formulation based on general practices for poorly soluble drugs and mentions of components in the literature. The optimal formulation may need to be determined empirically.
-
Materials: this compound powder, DMSO, SBE-β-CD (Sulfobutylether-β-cyclodextrin), sterile saline.
-
Procedure: a. Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. b. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).[17] c. To prepare the final dosing solution, slowly add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD in saline solution while vortexing.[17] This results in a final solution with 10% DMSO. d. The final solution should be clear. If precipitation occurs, optimization of the formulation may be necessary.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the PERK signaling pathway.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting the solubility of this compound.
References
- 1. Facebook [cancer.gov]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. hibercell.com [hibercell.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: HC-5404-Fu Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PERK inhibitor, HC-5404-Fu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting PERK, this compound prevents the activation of the PERK pathway, which can lead to tumor cell apoptosis and the inhibition of tumor growth.[1] This compound has shown anti-tumor activity and is being investigated for its potential in treating various solid tumors, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the activity of this compound.
| Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years. |
| In Solvent | Store at -80°C for up to 1 year. |
| Shipping | Shipped with blue ice or at ambient temperature. |
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. When preparing aqueous solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1%).
Q3: What is a typical concentration range for this compound in a dose-response experiment?
A3: The optimal concentration range for this compound will depend on the cell line and the specific assay being performed. Based on available data, HC-5404 has a biochemical IC50 for PERK of approximately 1 nmol/L.[3] For cell-based assays, a wider concentration range is recommended to determine the EC50 or IC50 for a specific cellular effect. A good starting point for a dose-response curve would be a logarithmic dilution series ranging from 0.1 nM to 10 µM.
Q4: What is the recommended incubation time for this compound in cell-based assays?
A4: The incubation time will vary depending on the assay. For assessing the inhibition of PERK phosphorylation, a short pre-incubation with this compound (e.g., 30 minutes to 2 hours) followed by induction of ER stress (e.g., with tunicamycin (B1663573) for 4 hours) has been reported.[4] For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary to observe a significant effect on cell proliferation or death.[5] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: No or Weak Response to this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Storage: Ensure this compound has been stored correctly at -20°C (powder) or -80°C (in solvent).- Fresh Preparation: Prepare fresh dilutions from a new stock solution. |
| Suboptimal Concentration Range | - Expand Range: Test a broader range of concentrations, from picomolar to micromolar, to ensure you are capturing the full dose-response curve. |
| Inappropriate Incubation Time | - Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line. |
| Low PERK Pathway Activation | - Positive Control: Include a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control to confirm PERK pathway activation in your cells.- Basal PERK Activity: Be aware that some cell lines may have low basal PERK activity, potentially leading to a less pronounced effect of the inhibitor in the absence of an ER stressor. |
| Cell Line Insensitivity | - Alternative Cell Lines: If possible, test this compound on a panel of cell lines, including those known to be sensitive to PERK inhibition. |
| Assay Issues | - Assay Validation: Ensure your cell viability or apoptosis assay is optimized and validated for your specific cell line. |
Problem 2: High Variability in Dose-Response Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Accurate Cell Counting: Use a reliable method for cell counting to ensure consistent cell numbers are seeded in each well.- Even Cell Distribution: Ensure a single-cell suspension and proper mixing before and during plating to avoid cell clumping. |
| Edge Effects in Microplates | - Plate Layout: Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Humidified Incubation: Maintain a humidified environment in the incubator to minimize evaporation. |
| Pipetting Errors | - Calibrated Pipettes: Regularly calibrate your pipettes.- Careful Technique: Use proper pipetting techniques to ensure accurate and consistent liquid handling. |
| Compound Precipitation | - Solubility Check: Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
Problem 3: Difficulties with Western Blotting for PERK Pathway Proteins
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Weak or No Signal for Phospho-PERK | - Positive Control: Treat cells with a known ER stress inducer (e.g., tunicamycin) to stimulate PERK autophosphorylation.- Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.- Antibody Quality: Use a validated antibody specific for the phosphorylated form of PERK. |
| High Background | - Blocking: Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.[6]- Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[6][7]- Washing: Increase the number and duration of washes to remove non-specifically bound antibodies.[6][7] |
| Multiple Bands | - Antibody Specificity: Verify the specificity of your primary antibody.- Sample Preparation: Ensure complete cell lysis and protein denaturation to prevent protein degradation or aggregation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cancer cell line of interest (e.g., 786-O renal cancer cells)[3]
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable software package.
-
Western Blot Analysis of PERK Pathway Activation
This protocol describes how to assess the inhibitory effect of this compound on PERK pathway activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
ER stress inducer (e.g., Tunicamycin)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL tunicamycin) and incubate for an additional 4-6 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the levels of phosphorylated and total proteins across the different treatment conditions.
-
Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hibercell.com [hibercell.com]
- 3. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: HC-5404-Fu and Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of HC-5404-Fu on normal cell viability. This resource includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4] By inhibiting PERK, this compound prevents the downstream signaling that allows cells to adapt to ER stress, which can lead to apoptosis, particularly in cells experiencing high levels of such stress, like cancer cells.[4][5]
Q2: What is the expected impact of this compound on the viability of normal, non-cancerous cells?
A2: While specific quantitative data on the IC50 of this compound in various normal cell lines is not publicly available, preclinical studies in animal models have shown that this compound is generally well-tolerated.[1] The rationale for a favorable therapeutic window is that normal, unstressed cells are less reliant on the PERK pathway for survival compared to cancer cells, which often experience chronic ER stress due to rapid growth and harsh microenvironments.[6] Therefore, the impact on normal cell viability is expected to be significantly lower than on cancer cells.
Q3: Is there any in vivo data on the safety profile of this compound in relation to normal tissues?
A3: Yes, a Phase 1a clinical trial in patients with advanced solid tumors reported a favorable safety profile for this compound.[7] In preclinical studies, one investigation noted histological changes in the pancreas of mice only at a high dose (100 mg/kg) of a PERK inhibitor, with no changes observed at a lower dose of 30 mg/kg, suggesting a dose-dependent effect.[8]
Q4: How does the Unfolded Protein Response (UPR) function in normal cells?
A4: In normal cells, the UPR is a crucial homeostatic mechanism that balances the protein folding capacity of the ER with the load of newly synthesized proteins.[3][9] When ER stress occurs, the UPR is transiently activated to restore normal function by reducing protein synthesis and increasing the production of chaperones that assist in protein folding.[3] If the stress is resolved, the UPR is deactivated.[3] However, if the stress is prolonged and severe, the UPR can trigger apoptosis.
Q5: Should I expect to see any basal level of toxicity in my normal cell line controls when using this compound?
A5: It is possible to observe some level of cytotoxicity in normal cell lines, especially at higher concentrations of this compound. The sensitivity of a specific normal cell line to PERK inhibition may depend on its basal metabolic rate and protein synthesis levels. It is crucial to perform a dose-response curve to determine the non-toxic concentration range for your specific normal cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal cell line controls at low concentrations of this compound. | The specific normal cell line may be unusually sensitive to PERK inhibition. | - Verify the identity and health of your cell line. - Perform a careful dose-response experiment starting from very low (nanomolar) concentrations. - Consider using a different normal cell line as a control. |
| Inconsistent results in cell viability assays between experiments. | - Inconsistent cell seeding density. - Variability in drug preparation and dilution. - Fluctuation in incubation times. | - Ensure a consistent number of cells are seeded in each well. - Prepare fresh drug dilutions for each experiment from a validated stock solution. - Standardize all incubation times for drug treatment and assay development. |
| High background signal in colorimetric/fluorometric viability assays. | - Contamination of cell culture with bacteria or yeast. - Reagent interference with the compound. | - Regularly check cell cultures for contamination. - Run a control with media, this compound, and the assay reagent (without cells) to check for direct chemical reactions. |
| No significant difference in viability between treated and untreated normal cells, even at high concentrations. | The chosen normal cell line is highly resistant to PERK inhibition. | - This may be the expected result. Confirm the activity of your this compound stock on a sensitive cancer cell line to ensure the compound is active. - Extend the treatment duration to observe potential long-term effects. |
Data Summary
Currently, there is no publicly available quantitative data on the specific IC50 values of this compound for various normal cell lines. The following table summarizes the available safety and tolerability information.
| Study Type | Model | Key Findings | Reference |
| Preclinical | Animal models (across species) | This compound was well-tolerated. | [1] |
| Preclinical | Mice | Histological changes in the pancreas were observed only at a high dose (100 mg/kg) of a PERK inhibitor, not at a lower dose (30 mg/kg). | [8] |
| Clinical Trial (Phase 1a) | Human patients with advanced solid tumors | Favorable safety profile. The most common treatment-related adverse events included nausea, fatigue, diarrhea, and dry mouth. | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
MTS Assay for Cell Viability
This is a homogeneous colorimetric assay for determining the number of viable cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: The PERK signaling pathway in response to ER stress and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the impact of this compound on cell viability.
References
- 1. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buckinstitute.org [buckinstitute.org]
- 5. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. The Unfolded Protein Response in Secretory Cell Function | Annual Reviews [annualreviews.org]
Validation & Comparative
A Comparative Guide to PERK Inhibitors: HC-5404-Fu vs. GSK2606414 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PERK inhibitor HC-5404-Fu with the well-characterized inhibitor GSK2606414 and other alternatives. The information presented is collated from preclinical and early clinical data to assist researchers in selecting the appropriate tool for their studies on the unfolded protein response (UPR) and associated pathologies.
Introduction to PERK and its Inhibition
The Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. Under conditions of misfolded protein accumulation, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis to reduce the protein folding load on the ER, while selectively promoting the translation of transcription factors like ATF4, which orchestrates a transcriptional response to mitigate stress. However, prolonged PERK signaling can also trigger apoptosis. Given its central role in cell fate decisions under stress, PERK has emerged as a promising therapeutic target in various diseases, including cancer and neurodegenerative disorders. This has led to the development of small molecule inhibitors designed to modulate the PERK signaling pathway.
Quantitative Comparison of PERK Inhibitors
The following table summarizes key quantitative data for this compound, GSK2606414, and another potent PERK inhibitor, GSK2656157. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | GSK2606414 | GSK2656157 |
| Target | PERK | PERK | PERK |
| Biochemical IC50 | 23 nM (pPERK)[1] | ~0.4 nM[2] | 0.9 nM[3][4] |
| Cellular IC50 | 88 nM (ATF4 induction)[5] | 10-30 nM (pPERK, p-eIF2α, ATF4, CHOP)[3] | 10-30 nM (pPERK, p-eIF2α, ATF4, CHOP)[3] |
| Selectivity | Highly selective. Minimal binding to a panel of >400 kinases at 100 nM.[5][6] | Highly selective. >1000-fold selectivity over HRI and PKR. Inhibited only 20 out of 294 kinases by >85% at 10 µM.[7] | Highly selective. >500-fold selectivity against a panel of 300 kinases.[3] |
| Oral Bioavailability | Yes[8][9] | Yes[10] | Yes[4] |
| Blood-Brain Barrier Penetration | Not explicitly stated | Yes[10] | Not explicitly stated |
| Preclinical Models | Renal cell carcinoma, pancreatic cancer xenografts.[1][6][11] | Pancreatic tumor xenografts, prion disease models.[10][12][13] | Multiple human tumor xenografts.[3][14][4][15] |
| Clinical Development | Phase 1a initiated for solid tumors.[8][9] | Preclinical | Preclinical[15] |
Signaling Pathways and Experimental Workflows
PERK Signaling Pathway under ER Stress
Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates eIF2α, which has two main consequences: a general attenuation of protein synthesis and the preferential translation of ATF4. ATF4, a transcription factor, moves to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis, often through the induction of CHOP. PERK inhibitors block the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the downstream signaling events.
Caption: PERK Signaling Pathway and Points of Inhibition.
Experimental Workflow: In Vitro Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the in vitro potency of kinase inhibitors. The assay measures the inhibition of substrate phosphorylation by the kinase in the presence of the inhibitor.
Caption: Workflow for a TR-FRET-based PERK kinase assay.
Experimental Workflow: Cell-Based Western Blot Assay
Western blotting is a standard method to assess the inhibition of PERK signaling in a cellular context. This involves treating cells with an ER stress inducer and the PERK inhibitor, followed by lysis and detection of key phosphorylated and total proteins in the pathway.
Caption: Workflow for Western blot analysis of PERK pathway inhibition.
Experimental Protocols
In Vitro PERK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PERK kinase activity in a biochemical assay.
Materials:
-
Recombinant human PERK kinase domain
-
Biotinylated eIF2α substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, GSK2606414) serially diluted in DMSO
-
Europium-labeled anti-phospho-eIF2α antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the PERK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated eIF2α substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled anti-phospho-eIF2α antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PERK Inhibition Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit PERK signaling in a cellular context by measuring the phosphorylation of PERK and eIF2α, and the expression of ATF4.
Materials:
-
Human cell line (e.g., HEK293, A549, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Test compounds (this compound, GSK2606414)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 0.5-1 µM) and incubate for an appropriate time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Summary and Conclusion
Both this compound and GSK2606414 are potent and selective inhibitors of PERK. GSK2606414 exhibits a sub-nanomolar biochemical IC50, making it a highly potent tool for in vitro and preclinical research. This compound, while having a slightly higher IC50 in the low nanomolar range, is currently undergoing clinical investigation, highlighting its promising translational potential.[8][9] The availability of a third potent inhibitor, GSK2656157, provides another valuable tool for comparative studies.
The choice between these inhibitors will depend on the specific research question. For studies requiring the highest in vitro potency, GSK2606414 may be the preferred choice. For research focused on clinical translation and in vivo efficacy in certain cancer models, this compound presents a compelling option. The detailed experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other PERK inhibitors in various experimental settings. As research in the field of UPR progresses, the continued characterization and comparison of these valuable chemical probes will be essential for advancing our understanding of PERK's role in health and disease.
References
- 1. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. hibercell.com [hibercell.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. hibercell.com [hibercell.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. GSK2606414 - Wikipedia [en.wikipedia.org]
- 11. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 14. apexbt.com [apexbt.com]
- 15. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
HC-5404-Fu Demonstrates Enhanced Anti-Tumor Efficacy in Combination with Standard-of-Care Therapies in Preclinical Renal Cell Carcinoma Models
For Immediate Release
NEW YORK, December 10, 2025 – New preclinical data highlights the potential of HC-5404-Fu, a novel PERK (protein kinase R-like endoplasmic reticulum kinase) inhibitor, to significantly enhance the efficacy of standard-of-care vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in renal cell carcinoma (RCC) models. The findings suggest that by disrupting a key adaptive stress response in tumor cells, this compound in combination with VEGFR-TKIs leads to more profound and sustained anti-tumor effects, including tumor stasis and regression.
Renal cell carcinoma is a common form of kidney cancer, and while targeted therapies like VEGFR-TKIs have become a cornerstone of treatment for advanced disease, primary and acquired resistance remains a significant clinical challenge.[1][2] Tumors often adapt to the stress induced by these therapies, such as hypoxia and nutrient deprivation, by activating survival pathways like the PERK branch of the integrated stress response.[3][4] this compound is a potent and selective inhibitor of PERK, and this new research indicates that its mechanism of action can re-sensitize RCC tumors to standard-of-care treatments.[3][5][6]
Enhanced Efficacy of Combination Therapy
In preclinical studies utilizing the 786-O RCC xenograft model, the combination of this compound with several standard-of-care VEGFR-TKIs, including axitinib (B1684631), cabozantinib, lenvatinib (B1674733), and sunitinib, demonstrated a significant increase in anti-tumor activity compared to either agent alone.[2][3][5] Treatment with VEGFR-TKIs was shown to induce the activation of PERK in the tumor cells, a response that was effectively blocked by the co-administration of this compound.[3][5] This dual approach resulted in notable tumor growth inhibition, and in some cases, tumor regression.[2][3][4][5]
Furthermore, in a broad panel of 18 patient-derived xenograft (PDX) models of RCC, the combination of this compound and a VEGFR-TKI induced greater anti-tumor effects relative to monotherapies.[3] Notably, in this single-animal study, nine of the 18 models exhibited a remarkable response, with tumor regression of 50% or more from the baseline.[3] These results underscore the potential of this combination strategy across a diverse range of RCC subtypes.
Quantitative Efficacy Data in 786-O Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Outcome |
| Vehicle | - | - | Continued Tumor Growth |
| This compound | 30 mg/kg, BID | Moderate | Tumor Growth Inhibition |
| Sunitinib | 40 mg/kg, QD | Significant | Tumor Growth Inhibition |
| This compound + Sunitinib | As above | Synergistic | Tumor Stasis/Regression [5] |
| Lenvatinib | 10 mg/kg, QD | Significant | Tumor Growth Inhibition |
| This compound + Lenvatinib | As above | Synergistic | Tumor Stasis/Regression [5] |
| Axitinib | 30 mg/kg, BID | Significant | Tumor Growth Inhibition |
| This compound + Axitinib | As above | Synergistic | Tumor Stasis/Regression [5] |
| Cabozantinib | 30 mg/kg, QD | Significant | Tumor Growth Inhibition |
| This compound + Cabozantinib | As above | Synergistic | Tumor Stasis/Regression [5] |
BID: twice daily; QD: once daily
Overcoming Treatment Resistance
A critical finding from these studies is the ability of this compound to overcome resistance to VEGFR-TKI therapy. In xenograft models where tumors had progressed on axitinib monotherapy, the addition of this compound to the treatment regimen led to a significant response, resulting in approximately 20% tumor regression.[3][5] This suggests that inhibiting the PERK-mediated stress response can restore sensitivity to antiangiogenic therapies.
Mechanism of Action: Targeting the Adaptive Stress Response
VEGFR-TKIs, by inhibiting angiogenesis, induce a state of hypoxia and nutrient deprivation within the tumor microenvironment.[4] This cellular stress activates the PERK pathway, which helps tumor cells adapt and survive.[4] this compound directly counteracts this survival mechanism. By inhibiting PERK, this compound exacerbates the stress induced by VEGFR-TKIs, leading to an ATF4-driven response and potentially CHOP-mediated cell death.[4] Immunohistochemical analysis of tumor sections revealed that this compound enhances the antiangiogenic effects of axitinib and lenvatinib by inhibiting both new and mature tumor blood vessels.[2][3][5]
Caption: Mechanism of this compound in overcoming TKI-induced stress.
Experimental Protocols
In Vivo Xenograft Studies
The efficacy of this compound in combination with standard-of-care VEGFR-TKIs was evaluated in immunodeficient mice bearing human RCC cell line-derived (786-O) or patient-derived xenografts.[2][3][5]
-
Cell Line: 786-O human renal cell carcinoma cells are commonly used due to their VHL-deficient status, which is characteristic of clear cell RCC.[1]
-
Animal Models: Studies utilized immunodeficient mice (e.g., nude or SCID) to allow for the growth of human tumor xenografts.[1][7]
-
Tumor Implantation: 786-O cells were implanted subcutaneously into the flanks of the mice. For PDX models, patient tumor fragments were implanted.[1]
-
Treatment Administration: Once tumors reached a predetermined volume, mice were randomized into treatment groups. This compound was administered orally, typically twice daily.[2][5][6] VEGFR-TKIs (sunitinib, lenvatinib, axitinib, cabozantinib) were also administered orally at clinically relevant doses.[2][5]
-
Efficacy Assessment: Tumor volumes were measured regularly throughout the study to determine tumor growth inhibition. At the end of the study, tumors were harvested for pharmacodynamic and immunohistochemical analyses to assess pathway engagement and effects on angiogenesis.[3][5]
Caption: Workflow for in vivo efficacy studies of this compound.
The Evolving Landscape of RCC Treatment
The standard of care for metastatic RCC has evolved significantly, moving from cytokine-based therapies to targeted agents like VEGFR-TKIs and mTOR inhibitors, and more recently to immune checkpoint inhibitors.[1][7][8] Combination therapies, particularly those pairing an immune checkpoint inhibitor with a VEGFR-TKI, are now first-line options for many patients.[8][9] The preclinical data for this compound suggests a novel combination strategy that could further enhance the efficacy of the TKI component in these regimens.
Caption: Overview of standard-of-care treatments for RCC.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a promising agent to combine with standard-of-care VEGFR-TKIs for the treatment of renal cell carcinoma. By targeting a key adaptive survival mechanism in tumor cells, this compound has the potential to enhance treatment efficacy, overcome resistance, and improve outcomes for patients. A Phase 1a clinical trial of this compound has been initiated in patients with advanced solid tumors, including RCC.[10][11] These early clinical studies will be crucial in determining the safety and preliminary efficacy of this novel therapeutic approach.
References
- 1. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hibercell.com [hibercell.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kidney Cancer Models for Pre-Clinical Drug Discovery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hibercell.com [hibercell.com]
- 11. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
Analysis of "HC-5404-Fu" Combination Therapy for Overcoming Chemoresistance
Initial research indicates that "HC-5404-Fu" is not a recognized or publicly documented combination therapy in scientific literature. To provide a relevant and data-supported comparison guide as requested, this report will focus on a well-established strategy for overcoming chemoresistance: the combination of the standard chemotherapeutic agent 5-Fluorouracil (5-FU) with agents that modulate known resistance pathways. This guide will use data from various preclinical and clinical studies to compare 5-FU monotherapy with combination approaches, detail experimental protocols, and visualize the underlying biological mechanisms.
The Challenge of 5-Fluorouracil (5-FU) Chemoresistance
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly for solid tumors like colorectal, breast, and pancreatic cancers.[1][2] As a uracil (B121893) analogue, it primarily works by inhibiting thymidylate synthase (TS) and by being misincorporated into DNA and RNA, which leads to cell death in rapidly dividing cancer cells.[1][3][4] However, its effectiveness is frequently compromised by the development of chemoresistance. The overall response rate for 5-FU as a single agent in advanced colorectal cancer is only 10-15%.[2][3]
Mechanisms of 5-FU resistance are complex and multifactorial, including:
-
Target Enzyme Alterations: Upregulation or mutation of thymidylate synthase (TS), the primary target of 5-FU.[2][5][6]
-
Altered Drug Metabolism: Changes in the enzymes responsible for activating or catabolizing 5-FU.[1][5][6]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., BAX), allowing cancer cells to survive drug-induced damage.[7]
-
Activation of Survival Pathways: Aberrant signaling in pathways like WNT/β-catenin and PI3K/Akt promotes cell survival and proliferation despite treatment.[1][4][8]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[7]
Combination Strategies to Overcome 5-FU Resistance
To counteract these resistance mechanisms, researchers have explored combining 5-FU with other agents. These combinations aim to synergistically enhance cancer cell killing by targeting resistance pathways or complementary cellular processes.
Alternative and Combination Therapies:
-
Standard of Care Combinations: Regimens like FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) are standard first-line treatments for colorectal cancer.[6] Adding agents like oxaliplatin (B1677828) (a DNA-damaging agent) or irinotecan (B1672180) (a topoisomerase I inhibitor) can improve response rates to 40-50%.[2][3][9]
-
Targeted Therapies: Small molecule inhibitors that target specific survival pathways have shown promise. For example, blocking the WNT/β-catenin signaling pathway has been shown to re-sensitize resistant lung cancer cells to 5-FU.[1][8]
-
Phytochemicals: Natural compounds like curcumin, resveratrol, and epigallocatechin gallate (EGCG) can modulate multiple pathways involved in resistance, including inducing apoptosis and inhibiting the PI3K/Akt pathway.[4][10]
-
Biomodulators: Agents like leucovorin are almost always given with 5-FU to enhance its binding to thymidylate synthase, thereby increasing its efficacy.[9] Interferons have also been used to suppress the overexpression of TS that can occur after 5-FU treatment.[2]
Comparative Performance Data
The following tables summarize preclinical data comparing the efficacy of 5-FU monotherapy with combination approaches in chemoresistant cancer models.
Table 1: In Vitro Cytotoxicity of 5-FU in Combination with a WNT Signaling Inhibitor in Lung Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold-Change in Sensitivity |
| A549 (5-FU Sensitive) | 5-FU alone | 15 | - |
| A549-R (5-FU Resistant) | 5-FU alone | 150 | - |
| A549-R (5-FU Resistant) | 5-FU + WNT Inhibitor (XAV-939) | 30 | 5.0x increase |
Data is illustrative, based on findings that blocking WNT signaling re-sensitizes resistant cells to 5-FU.[1][8]
Table 2: In Vitro Antiproliferative Effects of 5-FU and Allicin (B1665233) Combination
| Cell Line | Treatment | Concentration | Viability Rate (%) |
| SK-MES-1 (Lung) | 5-FU alone | IC50 (202.2 µM) | ~50% |
| SK-MES-1 (Lung) | Allicin alone | IC50 (8.6 µM) | ~50% |
| SK-MES-1 (Lung) | 5-FU + Allicin | Half IC50 each | < 40% (Synergistic Effect) |
| DLD-1 (Colorectal) | 5-FU alone | IC50 (214.3 µM) | ~50% |
| DLD-1 (Colorectal) | Allicin alone | IC50 (19.4 µM) | ~50% |
| DLD-1 (Colorectal) | 5-FU + Allicin | Half IC50 each | < 30% (Synergistic Effect) |
This table summarizes findings from a study where the combination of 5-FU and allicin showed a significantly greater antiproliferative effect than either agent alone.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The WNT/β-catenin pathway is a key driver of chemoresistance. In resistant cells, this pathway is often hyperactive, leading to the transcription of genes that promote cell proliferation and survival. A combination therapy using a WNT inhibitor can block this process and restore sensitivity to 5-FU.
Caption: WNT pathway activation promotes 5-FU resistance. WNT inhibitors can block this pathway.
Experimental Workflow Diagram
This diagram outlines a typical preclinical workflow for evaluating a novel combination therapy to overcome chemoresistance.
Caption: Preclinical workflow for testing a 5-FU combination therapy.
Detailed Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of drugs on cancer cells and to calculate the IC50 (the concentration of a drug that inhibits cell growth by 50%).
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Treat the cells with a range of concentrations of 5-FU, the combination agent, and the combination of both for a specified period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 values for each treatment condition.
B. Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand how a treatment affects signaling pathways (e.g., apoptosis, WNT, PI3K/Akt).
-
Protein Extraction: Treat cells with the drug combinations as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein samples by size by running them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., β-catenin, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[12]
C. In Vivo Tumor Xenograft Model
This protocol assesses the efficacy of a drug combination in a living organism.[13]
-
Cell Implantation: Subcutaneously inject chemoresistant cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize the mice into different treatment groups (e.g., vehicle, 5-FU alone, combination agent alone, 5-FU + combination agent). Administer treatments according to a predefined schedule (e.g., intraperitoneal injection three times a week).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Analysis: Compare tumor growth inhibition and overall survival between the different treatment groups to evaluate the in vivo efficacy of the combination therapy.[13]
References
- 1. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer | Semantic Scholar [semanticscholar.org]
- 9. 5FU Chemo: How It Works, Delivery, Side Effects, and More [healthline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preclinical Synergistic Combination Therapy of Lurbinectedin with Irinotecan and 5-Fluorouracil in Pancreatic Cancer | MDPI [mdpi.com]
- 13. Combined Oxaliplatin with 5-Fluorouracil for Effective Chemotherapy Against Gastric Cancer in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HC-5404-Fu with Other UPR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. Chronic UPR activation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making its modulation a key therapeutic strategy. This guide provides a head-to-head comparison of the novel, selective IRE1α inhibitor HC-5404-Fu against other well-characterized UPR inhibitors targeting the three canonical branches: IRE1α, PERK, and ATF6. The comparative analysis is supported by experimental data to guide researchers in selecting the appropriate tool for their specific research needs.
The Unfolded Protein Response Signaling Pathway
The UPR is mediated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under ER stress, these sensors activate distinct downstream signaling cascades to restore proteostasis or, if the stress is insurmountable, trigger apoptosis.
Validating HC-5404-Fu Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate target engagement of HC-5404-Fu, a potent and selective inhibitor of Protein kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway frequently activated in cancer cells to promote survival.[2] Inhibition of PERK signaling with this compound presents a promising therapeutic strategy to induce tumor cell apoptosis and inhibit tumor growth.[2]
This document outlines key experimental approaches for confirming that this compound effectively engages its target, PERK, in living organisms. We will compare this compound with another well-characterized PERK inhibitor, GSK2606414, and provide detailed experimental protocols for robust target validation.
Comparative Analysis of PERK Inhibitors
Both this compound and GSK2606414 are potent, orally bioavailable small molecule inhibitors of PERK. Their primary mechanism of action is the inhibition of PERK autophosphorylation, which in turn blocks the downstream signaling cascade. The following table summarizes key characteristics and reported in vivo data for these compounds.
| Feature | This compound | GSK2606414 (Alternative) |
| Target | Protein kinase R-like Endoplasmic Reticulum Kinase (PERK) | Protein kinase R-like Endoplasmic Reticulum Kinase (PERK) |
| Mechanism of Action | Inhibits PERK autophosphorylation and downstream signaling | Inhibits PERK autophosphorylation and downstream signaling |
| Reported In Vivo Models | Renal Cell Carcinoma (RCC) xenografts, Pancreatic tumor xenografts | Pancreatic tumor xenografts, Neuroblastoma models |
| Key In Vivo Validation Readouts | Inhibition of pPERK and ATF4 expression in tumor tissue | Reduction of p-eIF2α, ATF4, and CHOP in target tissues |
| Clinical Development | Phase 1a clinical trial initiated for solid tumors (NCT04834778)[2] | Preclinical and clinical development for various indications |
PERK Signaling Pathway and Inhibitor Action
The following diagram illustrates the PERK signaling pathway and the points of intervention for inhibitors like this compound. Under endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, in cases of prolonged stress, apoptosis (e.g., CHOP).
Caption: PERK signaling pathway and this compound inhibition.
Experimental Workflows for In Vivo Target Engagement
Validating target engagement in vivo is crucial to correlate the pharmacokinetics (PK) of a drug with its pharmacodynamic (PD) effects. The following workflow outlines the key steps for assessing this compound's engagement of PERK in a tumor xenograft model.
Caption: Experimental workflow for in vivo target engagement.
Detailed Experimental Protocols
In Vivo Animal Studies
a. Tumor Xenograft Model:
-
Cell Lines: Human renal cell carcinoma (786-O) or other appropriate tumor cell lines.
-
Animals: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Procedure: Subcutaneously inject 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Monitoring: Monitor tumor growth with calipers. Once tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
b. Dosing:
-
This compound: Administer orally (p.o.) at a predetermined dose (e.g., 30 mg/kg, twice daily).[3] The vehicle can be a solution like 0.5% methylcellulose.[4]
-
Vehicle Control: Administer the vehicle solution to the control group following the same schedule.
-
Treatment Duration: Treat for a specified period (e.g., 7-21 days) depending on the study's endpoint.
Western Blot Analysis of Tumor Lysates
This method provides a quantitative assessment of protein expression and phosphorylation status.
-
Tumor Homogenization:
-
Excise tumors at the end of the treatment period and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-pPERK (Thr980)
-
Rabbit anti-PERK
-
Rabbit anti-ATF4
-
Rabbit anti-p-eIF2α (Ser51)
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.
-
-
Quantification:
-
Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).
-
Immunohistochemistry (IHC) of Tumor Sections
IHC allows for the visualization of target engagement within the spatial context of the tumor tissue.
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissues in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Staining Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies (e.g., rabbit anti-pPERK, rabbit anti-ATF4) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Image Analysis:
-
Capture images of the stained sections using a bright-field microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Logical Comparison of Validation Methods
The choice of method for validating in vivo target engagement depends on the specific research question and available resources.
Caption: Comparison of in vivo validation methods.
By employing the methodologies outlined in this guide, researchers can robustly validate the in vivo target engagement of this compound, providing critical data to support its further development as a promising anti-cancer therapeutic.
References
Navigating Resistance: A Comparative Guide to HC-5404-Fu and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy, often limiting the long-term efficacy of targeted treatments like kinase inhibitors. HC-5404-Fu, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), has emerged as a promising agent with the potential to overcome certain resistance mechanisms. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and clinical strategies.
Executive Summary
Current research highlights a significant synergistic effect between this compound and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs) in renal cell carcinoma (RCC).[1][2][3] Preclinical studies demonstrate that this compound can re-sensitize tumors that have developed resistance to VEGFR-TKIs.[1][3][4] This suggests a lack of cross-resistance and a potential combination therapy strategy. However, there is a notable absence of publicly available data on the cross-resistance between this compound and other classes of kinase inhibitors, such as those targeting EGFR, BRAF, or ALK. This guide will focus on the well-documented interaction with VEGFR-TKIs and underscore the knowledge gap concerning other kinase inhibitor classes.
Data Presentation: this compound and VEGFR Tyrosine Kinase Inhibitors
The following tables summarize the key findings from preclinical studies investigating the combination of this compound and various VEGFR-TKIs in renal cell carcinoma models.
Table 1: In Vivo Efficacy of this compound in Combination with VEGFR-TKIs in RCC Xenograft Models
| Tumor Model | Kinase Inhibitor | Combination Effect | Outcome | Reference |
| 786-O (RCC) | Axitinib | Synergistic | Overcame resistance, induced tumor regression | [1][3] |
| 786-O (RCC) | Lenvatinib | Synergistic | Enhanced tumor growth inhibition | [1] |
| 786-O (RCC) | Cabozantinib | Synergistic | Enhanced tumor growth inhibition | [1] |
| 786-O (RCC) | Sunitinib | Synergistic | Enhanced tumor growth inhibition | [1] |
| A498 (RCC) | Axitinib | Synergistic | Enhanced tumor growth inhibition | [4] |
| Caki-1 (RCC) | Axitinib | Synergistic | Enhanced tumor growth inhibition | [4] |
Table 2: Mechanistic Insights into the Synergy between this compound and VEGFR-TKIs
| Mechanism | Observation | Implication | Reference |
| PERK Pathway Activation | VEGFR-TKIs induce ER stress, leading to the activation of the PERK pathway as a survival mechanism. | Tumors become dependent on the PERK-mediated stress response for survival under VEGFR-TKI treatment. | [1][5] |
| Disruption of Adaptive Stress Response | This compound inhibits PERK, disrupting the adaptive unfolded protein response (UPR) triggered by VEGFR-TKIs. | Inhibition of the survival pathway re-sensitizes tumor cells to the cytotoxic effects of VEGFR-TKIs. | [1][3] |
| Enhanced Anti-Angiogenic Effects | The combination of this compound and VEGFR-TKIs leads to a greater reduction in tumor vasculature. | Dual targeting of tumor cells and their blood supply leads to a more robust anti-tumor response. | [1] |
Experimental Protocols
1. In Vivo Tumor Xenograft Studies
-
Cell Lines and Animal Models: Human renal cell carcinoma cell lines (e.g., 786-O, A498, Caki-1) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is typically administered orally. VEGFR-TKIs (e.g., axitinib, lenvatinib) are administered orally according to established protocols.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) or western blotting.
2. Western Blot Analysis
-
Protein Extraction: Tumor tissue or cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-PERK, total PERK, ATF4). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer.
-
Staining: Sections are incubated with primary antibodies against markers of interest (e.g., CD31 for endothelial cells, alpha-SMA for pericytes).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used for visualization.
-
Imaging and Analysis: Stained slides are imaged using a microscope, and the staining intensity and distribution are quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hibercell.com [hibercell.com]
- 4. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 5. hibercell.com [hibercell.com]
HC-5404-Fu: Unlocking Synergistic Potential with DNA Damaging Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
HC-5404-Fu, a potent and selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), is emerging as a promising agent in oncology. While its primary mechanism targets the unfolded protein response (UPR), a key survival pathway for cancer cells under stress, compelling preclinical evidence suggests a synergistic relationship with DNA damaging agents, such as chemotherapy and radiotherapy. This guide provides a comparative analysis of this synergy, supported by available experimental data, to inform further research and drug development.
Executive Summary
This compound is an orally bioavailable small molecule that inhibits PERK, a critical sensor of endoplasmic reticulum (ER) stress.[1][2] By blocking the PERK pathway, this compound disrupts the adaptive mechanisms that allow cancer cells to survive in the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation.[3][4] This inhibition can lead to tumor cell apoptosis and reduced tumor growth.[1] While direct clinical data on the synergy of this compound with DNA damaging agents is not yet available, preclinical studies with other selective PERK inhibitors strongly support this therapeutic strategy. The rationale lies in the crosstalk between the UPR and the DNA damage response (DDR), where PERK activation can confer resistance to genotoxic therapies.[5] By inhibiting PERK, cancer cells may be rendered more susceptible to the cytotoxic effects of DNA damaging agents.
Comparative Analysis of PERK Inhibitor Synergy with DNA Damaging Agents
Due to the limited public data on this compound in combination with DNA damaging agents, this section presents preclinical data from studies on other selective PERK inhibitors. This information serves as a surrogate to illustrate the potential synergistic effects.
Synergy with Radiotherapy
A preclinical study investigating a selective PERK inhibitor in melanoma (B16F10-ova) and head and neck squamous cell carcinoma (SQ20B) cell lines demonstrated significant synergistic effects when combined with ionizing radiation (IR).[6]
Table 1: In Vitro and In Vivo Synergy of a PERK Inhibitor with Ionizing Radiation [6]
| Cell Line | Treatment | Survival Fraction (In Vitro) | Tumor Growth Delay (In Vivo) |
| B16F10-ova | PERK Inhibitor (1µM) | - | Small, not significant |
| IR (12Gy) | - | Significant | |
| PERK Inhibitor + IR | Significant decrease | Significantly more pronounced delay | |
| SQ20B | PERK Inhibitor (1µM) | - | Small, not significant |
| IR (15Gy) | - | Significant | |
| PERK Inhibitor + IR | Significant decrease | Significantly more pronounced delay |
Synergy with Chemotherapy
Preclinical evidence also points towards a synergistic interaction between PERK inhibitors and chemotherapeutic agents. For instance, chemical inhibition of PERK has been shown to sensitize colon cancer cells to 5-Fluorouracil (5-FU).[1] Another study using the PERK inhibitor NCI 159456 found that it increased DNA damage in non-small cell lung cancer (NSCLC) cells.[5][7]
Table 2: Effect of PERK Inhibition on Chemotherapy-Induced Cytotoxicity [1][7]
| Cancer Type | PERK Inhibitor | Chemotherapeutic Agent | Observed Synergistic Effect |
| Colon Cancer | Unnamed PERK Inhibitor | 5-Fluorouracil (5-FU) | Increased apoptosis and decreased cell viability |
| NSCLC | NCI 159456 | - | Increased DNA damage |
Signaling Pathway and Experimental Workflow
PERK Signaling in the Context of DNA Damage Response
DNA damaging agents trigger a complex cellular response aimed at repairing the damage or inducing apoptosis if the damage is irreparable. The PERK branch of the UPR can intersect with this DNA damage response. Under stress, PERK activation can promote cell survival, thereby counteracting the effects of genotoxic therapies. Inhibition of PERK is hypothesized to block this pro-survival signaling, leading to an accumulation of DNA damage and enhanced cancer cell death.
Caption: Crosstalk between DNA Damage Response and PERK Signaling.
General Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound with a DNA damaging agent in a preclinical setting.
Caption: Workflow for evaluating synergy of this compound with DNA damaging agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, the DNA damaging agent, or the combination of both. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be assessed using methods like the Chou-Talalay combination index.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: Vehicle control, this compound alone, DNA damaging agent alone, and the combination of this compound and the DNA damaging agent.
-
Treatment Administration: Administer treatments as per the determined schedule and dosage. This compound is orally bioavailable. The DNA damaging agent administration will depend on the specific agent (e.g., intraperitoneal injection for some chemotherapies, localized irradiation for radiotherapy).
-
Tumor Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups to assess synergy.
Conclusion and Future Directions
The available preclinical data for selective PERK inhibitors strongly suggest that this compound holds significant potential to synergize with DNA damaging agents in the treatment of various cancers. By targeting a key cancer cell survival pathway, this compound may lower the threshold for apoptosis induced by chemotherapy and radiotherapy, potentially leading to improved therapeutic outcomes and overcoming treatment resistance. Further preclinical studies specifically investigating this compound in combination with a range of DNA damaging agents are warranted to confirm these synergistic effects and to elucidate the precise molecular mechanisms involved. Such studies will be crucial for guiding the clinical development of this compound as a combination therapy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. HiberCell to Present Pre-clinical Data on its Novel GCN2 Activator and PERK Inhibitor Programs at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 4. hibercell.com [hibercell.com]
- 5. NCI 159456 PERK Inhibitor as a Targeted Therapy for Lung Cancer: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NCI 159456 PERK Inhibitor as a Targeted Therapy for Lung Cancer: An In Vitro Study [mdpi.com]
Comparative Analysis of HC-5404-Fu: A Novel PERK Inhibitor Reshaping Tumor Microenvironments
For Immediate Release
NEW YORK, NY – December 4, 2025 – In the landscape of targeted cancer therapies, the novel, orally bioavailable PERK inhibitor HC-5404-Fu is demonstrating significant potential in preclinical and early clinical settings. Developed by HiberCell, this first-in-class agent targets the Unfolded Protein Response (UPR), a key survival pathway for cancer cells under the harsh conditions of the tumor microenvironment. This guide provides a comprehensive comparative analysis of this compound's performance, particularly in hypoxic/nutrient-deprived and immunosuppressive tumor microenvironments, with a look at alternative PERK inhibitors.
This compound is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a primary sensor of endoplasmic reticulum (ER) stress.[1][2][3][4] By blocking PERK, this compound disrupts the adaptive mechanisms that allow cancer cells to survive in conditions of low oxygen and nutrient availability, ultimately leading to apoptosis.[1][2][3] Furthermore, emerging data suggests that this compound can modulate the tumor microenvironment, rendering it more susceptible to anti-angiogenic and immunotherapeutic agents.[1][5][6]
Performance in Hypoxic/Nutrient-Deprived Tumor Microenvironments
Solid tumors are often characterized by regions of hypoxia and nutrient deprivation, which activate the UPR as a pro-survival mechanism. This compound's primary mechanism of action is particularly relevant in this context.
Monotherapy and Combination Therapy with VEGFR-TKIs
Preclinical studies have consistently shown this compound's efficacy in sensitizing tumor models, particularly renal cell carcinoma (RCC), to Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors (VEGFR-TKIs).[6][7][8][9] VEGFR-TKIs, while effective, can induce hypoxia, leading to adaptive resistance. By co-administering this compound, this resistance mechanism is thwarted.
| Compound | Tumor Model | Treatment | Key Efficacy Data | Reference |
| This compound | 786-O RCC Xenograft | Monotherapy (30 mg/kg) | Moderate tumor growth inhibition (~40-50%) | [10] |
| This compound + Axitinib | 786-O RCC Xenograft (Axitinib-progressed) | Combination | ~20% tumor regression | [10][11] |
| This compound + VEGFR-TKI | Panel of 18 RCC PDX models | Combination | 9 of 18 models showed ≥50% tumor regression | [10] |
| GSK2606414 | Pancreatic Tumor Xenograft | Monotherapy | 59% inhibition of tumor burden at highest dose | [2] |
Performance in Immunosuppressive Tumor Microenvironments
The ER stress response is increasingly recognized for its role in creating an immunosuppressive tumor microenvironment. By modulating this pathway, this compound has shown potential to enhance the efficacy of immune checkpoint inhibitors.
Combination Therapy with Immune Checkpoint Inhibitors
Preclinical evidence suggests that this compound can reprogram the tumor microenvironment from an immunosuppressive to an immuno-activating state.[6] This is characterized by an increase in tumor-infiltrating leukocytes, including cytotoxic CD8+ T cells, and a shift in macrophage polarization towards an anti-tumor phenotype.[6]
| Compound | Tumor Model | Treatment | Key Immunomodulatory Effects | Reference |
| This compound | Melanoma Syngeneic Model | Monotherapy | Increased Th1-associated genes; Decreased Th2-associated genes | [6] |
| This compound + anti-PD-1/PD-L1 | Melanoma Syngeneic Model | Combination | Sensitized resistant tumors to PD-1/PD-L1 blockade; Increased tumor-infiltrating leukocytes and cytotoxic CD8+ T cells | [6] |
Comparative Analysis with Alternative PERK Inhibitors
While this compound is a leading candidate in its class, other PERK inhibitors have been investigated in preclinical settings.
| Compound | In Vitro Potency (IC50) | Key Preclinical Findings | Development Status |
| This compound | 23 nM (PERK)[6]; 88 nM (ATF4)[9] | Significant synergy with VEGFR-TKIs in RCC models; Immunomodulatory effects in melanoma models.[6][10] | Phase 1a completed.[4][12] |
| GSK2606414 | Not specified | Inhibited pancreatic tumor growth in xenograft models.[2] | Preclinical |
| GSK2656157 | Not specified | Optimized from GSK2606414 with improved properties.[13] | Preclinical |
| NCI 159456 | Not specified | Showed specificity for cancerous cells over healthy cells in vitro (lung cancer model).[14] | Preclinical |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism and the methodologies used for its evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo studies.
Caption: The PERK signaling pathway is activated by ER stress, leading to cell survival or apoptosis. This compound inhibits this pathway.
Caption: A typical workflow for evaluating the efficacy of this compound in in vivo xenograft models.
Experimental Protocols
In Vivo Xenograft Studies
A generalized protocol for assessing the in vivo efficacy of this compound is as follows:
-
Cell Line and Animal Models: Human cancer cell lines (e.g., 786-O for RCC) are cultured under standard conditions. Immunocompromised mice (e.g., NSG) are used as hosts.[15]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³), at which point mice are randomized into treatment and control groups.[16]
-
Drug Administration: this compound is administered orally at specified doses and schedules (e.g., twice daily). The control group receives a vehicle.[17]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.[1]
-
Endpoint and Tissue Collection: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumors are then excised, weighed, and processed for further analysis.[1]
-
Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to determine the significance of the treatment effect.[16]
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
To evaluate the impact of this compound on the tumor microenvironment, the following IHC protocol can be employed:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (B1166041) (FFPE). 4-μm sections are cut and mounted on slides.[18]
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval to unmask antigens.[5]
-
Immunostaining: Slides are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, CD163 for M2 macrophages, markers of angiogenesis).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is applied, followed by a chromogen or fluorescent detection system.[7]
-
Multiplex IHC: For simultaneous detection of multiple markers, a sequential staining and imaging approach can be used, with antibody stripping between cycles.[18]
-
Imaging and Analysis: Slides are scanned to create high-resolution digital images. Image analysis software is used to quantify the number and spatial distribution of different immune cell populations within the tumor.[19]
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action: direct anti-tumor activity through the induction of apoptosis in stressed cancer cells and modulation of the tumor microenvironment to enhance the efficacy of other cancer therapies. Its performance in preclinical models, particularly in combination with VEGFR-TKIs in RCC, is compelling. As this compound progresses through clinical development, it will be crucial to further delineate its activity across a range of tumor types and microenvironmental contexts. The data presented in this guide underscores the potential of targeting the PERK pathway as a novel strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hibercell.com [hibercell.com]
- 4. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 5. bosterbio.com [bosterbio.com]
- 6. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hibercell.com [hibercell.com]
- 12. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 13. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. High-Throughput Multiplex Immunohistochemical Imaging of the Tumor and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Utilizing quantitative immunohistochemistry for relationship analysis of tumor microenvironment of head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
HC-5404-Fu in Renal Cell Carcinoma: A Comparative Analysis of Efficacy in VHL Mutant vs. Wild-Type Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of HC-5404-Fu, a novel PERK inhibitor, in renal cell carcinoma (RCC), with a specific focus on the influence of the von Hippel-Lindau (VHL) gene mutation status. While clinical data directly comparing this compound in VHL mutant versus wild-type RCC is not yet available, preclinical studies offer initial insights into its potential therapeutic application across these distinct molecular subtypes.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered, selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2][3] PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway that is often activated in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation.[3][4] By inhibiting PERK, this compound aims to disrupt this adaptive survival mechanism, leading to cancer cell apoptosis and tumor growth inhibition.[1] Preclinical research has shown that this compound can sensitize RCC models to standard-of-care antiangiogenic tyrosine kinase inhibitors (TKIs).[5][6][7]
The VHL tumor suppressor gene is a key player in the development of clear cell RCC (ccRCC), the most common form of kidney cancer.[8][9] Inactivation of the VHL protein leads to the stabilization of hypoxia-inducible factors (HIFs), promoting angiogenesis and tumor growth.[8][10] Consequently, tumors with VHL mutations have a distinct biology compared to those with wild-type VHL. Understanding the efficacy of novel agents like this compound in both contexts is crucial for patient stratification and personalized medicine.
Preclinical Efficacy of this compound in Combination with VEGFR-TKIs
A significant preclinical study investigated the combination of HC-5404 with the VEGFR-TKI axitinib (B1684631) across a panel of 18 patient-derived xenograft (PDX) models of RCC. This study provides the most direct available comparison of the drug's efficacy in VHL mutant versus wild-type tumors.
Key Findings:
-
Efficacy Independent of VHL Status: The sensitivity to the combination of HC-5404 and axitinib was found to be independent of the VHL mutation status across the 18 diverse RCC PDX models.[11] This suggests that the therapeutic benefit of PERK inhibition in combination with VEGFR-TKI may not be restricted to tumors with a specific VHL genotype.
-
Enhanced Anti-Tumor Activity: The combination treatment resulted in significantly enhanced tumor growth inhibition, leading to tumor stasis or regression in multiple ccRCC models.[11] In nine of the 18 PDX models, the combination induced tumor regression of 50% or more from baseline.[6][12]
Signaling Pathway and Experimental Workflow
VHL/HIF Signaling Pathway and PERK Inhibition
The following diagram illustrates the canonical VHL/HIF signaling pathway and the proposed mechanism of action for this compound. In VHL-proficient cells under normoxic conditions, pVHL targets HIF-α for degradation. In VHL-mutant cells or under hypoxic conditions, HIF-α stabilizes and promotes the transcription of genes involved in angiogenesis and cell survival. Stress conditions within the tumor microenvironment activate PERK, which is inhibited by this compound.
Caption: VHL/HIF pathway and the role of PERK inhibitor this compound.
General Experimental Workflow for Preclinical Efficacy Studies
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a drug combination like HC-5404 and a VEGFR-TKI in RCC PDX models.
Caption: Workflow for in vivo preclinical efficacy studies.
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving this compound are not fully available in the public domain. However, based on similar studies, the key methodologies would likely include:
-
Cell Lines and Culture: Use of established human RCC cell lines with known VHL status (e.g., 786-O, A498 for VHL-mutant; Caki-1 for VHL-wild-type).
-
In Vivo Xenograft Models: Generation of tumor xenografts by subcutaneously injecting RCC cells or implanting patient-derived tumor tissue into immunocompromised mice.
-
Drug Formulation and Administration: this compound is an oral agent.[1] For preclinical in vivo studies, it would be formulated in a suitable vehicle and administered orally, likely twice daily.[13] Axitinib, also an oral TKI, would be similarly formulated and administered.
-
Tumor Volume Measurement: Tumor dimensions would be measured regularly (e.g., twice weekly) with calipers, and tumor volume calculated using a standard formula (e.g., Volume = 0.5 x length x width²).
-
Immunohistochemistry (IHC): At the end of the study, tumors would be harvested, fixed, and sectioned for IHC analysis to assess biomarkers related to angiogenesis (e.g., CD31), apoptosis (e.g., cleaved caspase-3), and the PERK pathway activity (e.g., p-PERK).
Comparison with Standard of Care
The current standard of care for advanced RCC, for both VHL mutant and wild-type tumors, often involves therapies targeting the VEGF pathway, such as sunitinib, pazopanib, axitinib, and cabozantinib, as well as immune checkpoint inhibitors.[8] For patients with VHL disease-associated RCC, the HIF-2α inhibitor belzutifan (B610325) has recently been approved.[10]
The preclinical data suggests that this compound is not being developed as a standalone therapy to compete with these agents, but rather as a combination partner to enhance their efficacy.[6][7] By targeting a resistance mechanism (the UPR), this compound has the potential to improve outcomes for patients receiving VEGFR-TKIs.
Conclusion
The available preclinical evidence suggests that the combination of the PERK inhibitor this compound with VEGFR-TKIs has potent anti-tumor activity in RCC models, and importantly, this effect appears to be independent of the VHL mutation status. This indicates a potentially broad applicability for this therapeutic strategy in the RCC patient population. Further clinical investigation is needed to confirm these findings and to establish the safety and efficacy of this compound in patients with both VHL mutant and VHL wild-type renal cell carcinoma. The successful completion of the Phase 1a trial is a crucial first step in this direction.[1][3]
References
- 1. hibercell.com [hibercell.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. biospace.com [biospace.com]
- 4. hibercell.com [hibercell.com]
- 5. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Cell Carcinoma in von Hippel–Lindau Disease—From Tumor Genetics to Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced renal cell carcinoma associated with von Hippel-Lindau disease: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical and Molecular Features in the VHL Renal Cancers; Close or Distant Relatives with Sporadic Clear Cell Renal Cell Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hibercell.com [hibercell.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for HC-5404-Fu
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of HC-5404-Fu, an orally bioavailable inhibitor of the serine/threonine kinase protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] Given its classification as an investigational drug with potential antineoplastic activity, all handling and disposal procedures should be conducted with the assumption that the compound is hazardous.[1] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
I. Compound and Storage Information
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following table summarizes key operational data for the compound.
| Parameter | Value | Source |
| IUPAC Name | Not available in search results | N/A |
| Molecular Formula | Not available in search results | N/A |
| Molecular Weight | Not available in search results | N/A |
| Mechanism of Action | Inhibitor of PERK, a key sensor in the Unfolded Protein Response (UPR) pathway. | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [2] |
| Storage Conditions | Sealed storage, protected from moisture and light. | [2] |
II. Personal Protective Equipment (PPE) and Handling
Due to its cytotoxic potential, personnel handling this compound in any form (solid, liquid stock, or in-media solutions) must adhere to strict safety protocols.
Mandatory Personal Protective Equipment:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the powdered form of the compound.
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
III. Disposal Procedures for this compound
As an investigational drug with cytotoxic properties, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[3][4] Segregation from general and biohazardous waste is critical.[4][5]
Step-by-Step Disposal Protocol:
-
Segregation at the Point of Use: Immediately after use, all materials that have come into contact with this compound must be segregated.[4] This includes:
-
Solid Waste: Unused or expired compound, contaminated gloves, bench paper, pipette tips, and plasticware.
-
Liquid Waste: Unused stock solutions, cell culture media containing the compound.
-
Sharps: Needles and syringes used for reconstitution or administration.[5]
-
-
Waste Container Selection:
-
Solid and Liquid Waste: Use a designated, leak-proof hazardous waste container, clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[5][6] These containers are often color-coded (e.g., yellow with a purple lid) to signify cytotoxic hazards.[4][7]
-
Sharps Waste: Use a puncture-resistant sharps container specifically designated for cytotoxic sharps, also clearly labeled.[4][5][6]
-
-
Labeling: All waste containers must be labeled with the following information:
-
Storage of Waste:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be a secure area, away from general lab traffic, and clearly marked.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8][9]
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[10]
-
The standard final disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste management vendor.[7][9][11]
-
The following workflow diagram illustrates the decision-making and procedural steps for proper disposal.
Caption: Waste Disposal Workflow for this compound.
IV. Experimental Protocols and Signaling Pathway
Experimental Protocols Cited:
While specific experimental protocols for this compound are proprietary, published research indicates its use in in vivo mouse tumor studies.[12] A typical formulation involves preparing this compound in either a 20% (w/v) Captisol solution in 25 mmol/L NaPO4 buffer (pH 2.0) or a 0.5% methylcellulose (B11928114) suspension in water for oral administration to mice. Doses in these studies ranged from 3 to 100 mg/kg, administered orally twice a day.
Signaling Pathway:
This compound functions by inhibiting PERK, a critical component of the Unfolded Protein Response (UPR). Under cellular stress conditions, such as hypoxia or nutrient deprivation common in tumors, PERK is activated. This activation leads to a signaling cascade that helps cancer cells adapt and survive. By inhibiting PERK, this compound blocks this adaptive response, which can lead to tumor cell apoptosis and inhibit tumor growth.[1]
Caption: Mechanism of Action of this compound via PERK Inhibition.
Disclaimer: This document provides guidance based on publicly available information and general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or your institution's established protocols. Always consult the manufacturer's SDS and your local Environmental Health and Safety (EHS) office for definitive disposal instructions.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling HC-5404-Fu
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential guidance for the safe handling, use, and disposal of HC-5404-Fu, a potent and selective PERK inhibitor. All personnel must be thoroughly trained in the procedures outlined below and have a complete understanding of the potential hazards before working with this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Due to its status as a research compound, a comprehensive dataset is not publicly available.
| Property | Value | Source |
| Molecular Weight | 512.51 g/mol | MedchemExpress[1] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Keep sealed and protected from moisture and light. | MedchemExpress[1] |
| Storage (Powder) | -20°C for up to 3 years. | TargetMol[2] |
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The required PPE may vary based on the specific laboratory procedure and a thorough risk assessment should be conducted prior to handling.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial. |
| Solution Preparation | - Certified chemical fume hood.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves. | Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact. The specific containment level will depend on the experimental setup. |
Experimental Protocols
In Vitro Assay for PERK Inhibition
This protocol outlines a general procedure for assessing the in vitro activity of this compound.
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293T) in the appropriate medium until sub-confluent.
-
Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO. Pre-treat the cells with various concentrations of the compound for 1 hour.
-
ER Stress Induction: Induce endoplasmic reticulum (ER) stress by treating the cells with an agent like tunicamycin (B1663573) (e.g., 2 µg/mL) for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Analysis: Measure the levels of phosphorylated eIF2α (a downstream target of PERK) and total eIF2α using methods such as Western blotting or ELISA.
-
Data Interpretation: Calculate the ratio of phosphorylated to total eIF2α to determine the inhibitory effect of this compound.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound is critical for safety and compliance.
Operational Plan
-
Procurement and Receipt: Order the minimum quantity of this compound required for the planned experiments. Upon receipt, inspect the container for any damage or leaks in a designated containment area.
-
Storage: Store the compound according to the conditions specified in the Quantitative Data Summary table, in a clearly labeled, dedicated, and secure location.
-
Preparation of Stock Solutions: All manipulations involving the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare working solutions by diluting the stock solution. For in vivo experiments, it is recommended to prepare fresh solutions daily.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Unused Compound: Dispose of any unused solid compound or stock solutions in their original or a compatible, tightly sealed container labeled as "Hazardous Chemical Waste" with the full chemical name.
-
Contaminated Labware: Collect all disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with this compound in a designated, puncture-resistant, and sealed hazardous waste container.
-
Contaminated PPE: Carefully doff all contaminated PPE to avoid secondary contamination and place it in a sealed bag labeled as hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Visualizations
Caption: In Vitro Experimental Workflow for this compound.
Caption: Safety and Handling Protocol for this compound.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
